molecular formula C9H14ClN B1611790 4-Isobutylpyridine hydrochloride CAS No. 1049728-62-2

4-Isobutylpyridine hydrochloride

Cat. No.: B1611790
CAS No.: 1049728-62-2
M. Wt: 171.67 g/mol
InChI Key: KMABXTSPDGNDIA-UHFFFAOYSA-N
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Description

4-Isobutylpyridine hydrochloride is a useful research compound. Its molecular formula is C9H14ClN and its molecular weight is 171.67 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Isobutylpyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Isobutylpyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isobutylpyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-8(2)7-9-3-5-10-6-4-9;/h3-6,8H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMABXTSPDGNDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=NC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584874
Record name 4-(2-Methylpropyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049728-62-2
Record name 4-(2-Methylpropyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1049728-62-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Isobutylpyridine Hydrochloride: Solubility Dynamics in Protic Solvents

[1]

Executive Summary

4-Isobutylpyridine hydrochloride (4-IBP[1]·HCl) represents a classic amphiphilic salt challenge in process chemistry.[1] While the pyridinium head group dictates high aqueous solubility through ion-dipole interactions, the isobutyl tail introduces a localized hydrophobic domain that significantly alters thermodynamic behavior in organic alcohols.[1]

This guide moves beyond static "g/L" data points to establish a mechanistic understanding of 4-IBP·HCl solvation. It provides the theoretical grounding and validated protocols required to determine precise solubility curves, enabling researchers to optimize extraction yields and recrystallization purity.[1]

Theoretical Framework: Solvation Mechanisms

To predict solubility behavior, we must deconstruct the competition between the crystal lattice energy and the solvation enthalpy of the solvent systems.[1]

The Amphiphilic Conflict

4-IBP·HCl is not a simple ionic solid.[1] It possesses dual character:

  • The Head (Hydrophilic): The protonated nitrogen (

    
    ) and chloride counter-ion (
    
    
    ) require high-dielectric media for dissociation.[1]
  • The Tail (Lipophilic): The isobutyl group (

    
    ) disrupts the hydrogen-bonding network of pure water, creating an "iceberg effect" (entropic penalty) that slightly modulates solubility compared to bare pyridine hydrochloride.[1]
    
Solvent Interaction Comparison[1]
FeatureWater (

)
Ethanol (

)
Dielectric Constant (

)
~80 (High)~24 (Moderate)
Primary Mechanism Strong Ion-Dipole hydration of

and Pyridinium cation.[1]
Mixed Mode: Ion-pairing stabilization + Van der Waals interaction with isobutyl tail.[1]
Solubility Outcome Extremely High. Often forms syrups/oils before crystallizing.[1] Hard to dry.High to Moderate. Temperature-dependent. Ideal for recrystallization.[]
Thermodynamic Risk Formation of hydrates (hygroscopicity).[1]Solvate formation (ethanolates); easier solvent removal.[1]

Visualization: Solvation Shell Dynamics

The following diagram illustrates the microscopic difference in how water and ethanol stabilize the 4-IBP cation.

Gcluster_0Aqueous Solvation (Water)cluster_1Ethanolic Solvation (Ethanol)Ion_W4-IBP Cation(Protonated)Water1H2O(Dipole)Ion_W->Water1H-Bond(NH+)Water2H2O(Dipole)Ion_W->Water2Repulsion(Isobutyl)Water3H2O(Dipole)Ion_W->Water3Cage EffectIon_E4-IBP Cation(Protonated)EtOH1EtOH(OH Group)Ion_E->EtOH1H-Bond(NH+)EtOH2EtOH(Ethyl Group)Ion_E->EtOH2Van der Waals(Isobutyl)InteractionKey Insight:Ethanol stabilizes thehydrophobic tail betterthan water.cluster_0cluster_0cluster_1cluster_1

Caption: Figure 1. Differential solvation: Water creates a high-energy cage around the isobutyl tail, while ethanol's alkyl chain interacts favorably with it.

Experimental Protocol: Solubility Determination

Since batch-specific purity affects solubility, relying on literature values is insufficient for GMP processes.[1] The following protocol uses a Dynamic Laser Monitoring approach (or visual equivalent) to determine the Metastable Zone Width (MSZW).

Materials Required[1][3]
  • 4-Isobutylpyridine HCl (Dried, >98% purity).

  • HPLC Grade Water and Absolute Ethanol.

  • Jacketed glass vessel (10-50 mL) with overhead stirring.

  • Temperature probe (

    
    ).
    
  • Turbidity probe (optional) or high-intensity backlight.

The Polythermal Method (Step-by-Step)

This method is superior to isothermal addition for constructing full curves.[1]

  • Preparation: Charge the vessel with a known mass of solvent (e.g., 10.0 g Ethanol).

  • Initial Loading: Add 4-IBP·HCl to create a suspension (start approx 100 mg/mL for ethanol; 500 mg/mL for water).[1]

  • Heating Ramp: Heat at

    
     with constant stirring (200 RPM).
    
  • Clear Point (

    
    ):  Record the exact temperature where the last crystal dissolves (solution becomes transparent). This represents the saturation temperature (
    
    
    ) for this concentration.[1]
  • Cooling Ramp: Cool at

    
    .
    
  • Cloud Point (

    
    ):  Record the temperature where visible turbidity returns (nucleation).[1]
    
  • Iteration: Add more solute to the same vessel (increasing concentration) and repeat steps 3-6 to build the curve.

Data Processing

Plot Concentration (


1
  • Water Profile: Expect a steep curve.[1] Small temp changes cause massive solubility shifts.[1]

  • Ethanol Profile: Expect a linear or shallow exponential curve.[1]

Process Implications & Applications

Recrystallization Strategy

The solubility differential dictates the purification strategy.[1][]

  • Water: Poor for recrystallization. The high solubility means you must cool to near-freezing or evaporate massive volumes to recover yield, often trapping impurities in the viscous "oil" that forms.[1]

  • Ethanol: Excellent solvent. The solubility is high at boiling (

    
    ) but drops significantly at room temperature (
    
    
    ).[1]
  • Hybrid (The "Gold Standard"):

    • Dissolve 4-IBP·HCl in minimal hot Ethanol .

    • Add Ethyl Acetate or Diethyl Ether (anti-solvent) until slight turbidity.

    • Cool slowly. This leverages the ethanol solubility for dissolution and the anti-solvent to force high-purity lattice formation.[1]

Workflow: Purification Decision Tree

WorkflowStartCrude 4-IBP HClCheckCheck Impurity ProfileStart->CheckInorganicInorganic Salts Present?Check->InorganicOrganicOrganic Byproducts Present?Inorganic->OrganicNoWaterWashDissolve in Water(Inorganics dissolve, Organics separate if non-polar)Inorganic->WaterWashYesEthanolRexRecrystallize from Ethanol(Rejects polar impurities)Organic->EthanolRexYesDryDry SolidWaterWash->DryEvaporate/LyophilizeFinalFinalEthanolRex->FinalPure CrystalsDry->EthanolRexPolishing Step

Caption: Figure 2. Decision logic for solvent selection based on impurity profile.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text on salt selection and solubility curves).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [1]

  • Black, S. N., et al. (2007).[1] "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences, 96(5), 1053-1068.[1] [1]

  • Grant, D. J. W. (2005). "Theory and Origin of Polymorphism and Solvatomorphism." Bernstein's Polymorphism in Molecular Crystals.

The Chemical Dichotomy of Pyridine Derivatives: A Technical Guide on 4-Isobutylpyridine vs. Its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and advanced organic synthesis, the physical state and electronic properties of a reagent dictate its utility. The distinction between 4-Isobutylpyridine (the free base) and 4-Isobutylpyridine Hydrochloride (the HCl salt) extends far beyond nomenclature. It represents a fundamental shift in intermolecular forces, solubility profiles, and electronic distribution. This whitepaper provides an in-depth mechanistic analysis of both forms, detailing the causality behind their physicochemical differences and offering self-validating protocols for their application in heterobenzylic functionalization and biological assays.

Molecular Architecture & Physicochemical Causality

The core structural difference between the two compounds lies at the sp²-hybridized nitrogen atom of the pyridine ring.

In the free base form, 4-Isobutylpyridine (CAS: 4810-79-1)[1], the nitrogen's lone pair is neutral and sterically accessible. This neutrality means the molecule's bulk properties are dominated by the lipophilic isobutyl group and weak London dispersion forces, rendering it a volatile liquid at room temperature with a distinct odor.

Upon treatment with hydrochloric acid, the nitrogen is protonated to form 4-Isobutylpyridine HCl (CAS: 1049728-62-2)[2]. This protonation fundamentally alters the molecular dynamics: the weak dispersion forces are replaced by strong ionic interactions within a crystal lattice. Consequently, the salt is a stable, non-volatile, hydrophilic solid. Furthermore, the protonated nitrogen becomes strongly electron-withdrawing, deactivating the pyridine ring toward electrophilic attack and altering the bond dissociation energy of the adjacent heterobenzylic C-H bonds.

Quantitative Comparison Table
Property4-Isobutylpyridine (Free Base)4-Isobutylpyridine HCl (Salt)Causality / Mechanism
CAS Number 4810-79-1[1]1049728-62-2[2]N/A
Physical State Clear, colorless to pale yellow liquidWhite crystalline powderIonic lattice formation in the salt drastically increases the melting point.
Solubility Soluble in DCM, ether, EtOAc; poorly soluble in waterHighly soluble in water and polar protic solventsProtonation creates strong ion-dipole interactions with aqueous media.
Volatility High vapor pressure, distinct odorNon-volatile, odorlessStrong ionic bonds prevent molecules from escaping into the vapor phase.
Electronic State Nucleophilic nitrogen, electron-rich ringNon-nucleophilic nitrogen, deactivated ringThe lone pair is tied up in the N-H bond, pulling electron density away from the ring.
Mass Spec (m/z) [M]+ 135.10[3][M-Cl]+ 136.11 (Protonated)Salt dissociates in MS; the free base yields the neutral molecular ion.

Strategic Selection in Drug Development & Synthesis

The choice between the free base and the salt is dictated by the specific requirements of the experimental workflow.

The Free Base in Late-Stage Functionalization

In synthetic chemistry, particularly late-stage heterobenzylic fluorination (a critical step in drug lead diversification), the free base is strictly required. Research demonstrates that protonation of the pyridine ring actively disfavors the formation of the intermediate pyridylic radical[4]. The strong electron-withdrawing nature of the protonated nitrogen in the salt form increases the bond dissociation energy of the benzylic C-H bond, shutting down the hydrogen atom transfer (HAT) process. Thus, utilizing the free base ensures optimal electron density for radical-mediated functionalization.

The Hydrochloride Salt in Aqueous Biological Assays

Conversely, in biological evaluations—such as determining the minimum inhibitory concentration (MIC) of novel antibacterial lincomycin derivatives—precise aqueous dosing is critical[5]. The free base's lipophilicity causes erratic partitioning in assay buffers and plastic well plates. The HCl salt, however, dissolves uniformly in aqueous media, ensuring reproducible concentration gradients and preventing volatile loss during prolonged incubation periods.

G Base 4-Isobutylpyridine (Free Base) Salt 4-Isobutylpyridine HCl (Hydrochloride Salt) Base->Salt + HCl (Gas/Ether) Prop1 Lipophilic & Volatile Soluble in Organics Base->Prop1 Neutral N Salt->Base + NaOH (Aq) Prop2 Hydrophilic & Stable Soluble in Water Salt->Prop2 Protonated N App1 Organometallic Catalysis Late-Stage Functionalization Prop1->App1 Organic Solvents App2 In Vitro Assays Drug Formulation Prop2->App2 Aqueous Media

Fig 1: Physicochemical state transition and application logic for 4-Isobutylpyridine.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies incorporate built-in quality control (QC) checkpoints.

Protocol A: Synthesis and Isolation of 4-Isobutylpyridine HCl

When commercial sourcing of the salt is unavailable, it must be synthesized from the free base. The causality behind using anhydrous ether is critical: it prevents the highly water-soluble salt from dissolving, forcing an immediate, high-yield precipitation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol (1.35 g) of 4-isobutylpyridine[3] in 20 mL of anhydrous diethyl ether under an inert nitrogen atmosphere.

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0°C). Causality: Neutralization is highly exothermic; cooling prevents solvent boil-off and degradation.

  • Acidification: Add 1.1 equivalents (11.0 mL) of a 1.0 M HCl solution in diethyl ether dropwise over 10 minutes. A white crystalline precipitate will form immediately.

  • Isolation: Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 10 mL of ice-cold anhydrous ether to remove any unreacted free base.

  • Self-Validation (QC): Dissolve a 5 mg aliquot in D₂O and perform ¹H-NMR. The successful formation of the salt is validated by a distinct downfield shift of the aromatic pyridyl protons (e.g., shifting from ~8.5 ppm in the free base to ~8.8 ppm) due to the deshielding effect of the positive charge on the nitrogen.

Workflow Step1 Dissolve Free Base in Dry Diethyl Ether Step2 Add 1.0M HCl in Ether at 0°C Dropwise Step1->Step2 Cooling Step3 Precipitation of White Crystalline Solid Step2->Step3 Exothermic Step4 Vacuum Filtration & Ether Wash Step3->Step4 Isolation Step5 Validation: 1H-NMR (D2O) & pH Step4->Step5 QA/QC

Fig 2: Self-validating experimental workflow for the synthesis of 4-Isobutylpyridine HCl.

Protocol B: Late-Stage Heterobenzylic Fluorination (Using Free Base)

As established, the free base must be used to ensure the heterobenzylic position is electronically primed for radical formation[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial, combine 4-isobutylpyridine (1.0 equiv) and N-fluorobenzenesulfonimide (NFSI, 1.5 equiv) in anhydrous acetonitrile.

  • Catalysis: Add a decatungstate photocatalyst (e.g., TBADT, 2 mol%). Causality: The photocatalyst is required to abstract the hydrogen atom from the sterically hindered isobutyl group.

  • Irradiation: Irradiate the mixture with 390 nm LEDs for 16 hours at ambient temperature.

  • Self-Validation (QC): Analyze the crude reaction mixture via GC-MS. The validation of successful mono-fluorination is confirmed by the molecular ion peak shifting from m/z 135.10[3] to m/z 153.09, alongside the disappearance of the starting material peak.

References

  • Title: 4-Isobutylpyridine - PubChem - NIH | Source: nih.
  • Title: 4-isobutylpyridine (C9H13N) - PubChemLite | Source: uni.
  • Title: A De Novo Nucleoside Synthesis and Late-Stage Heterobenzylic Fluorination Strategy - SFU Library Thesis Template | Source: sfu.
  • Title: 852526-08-0,(3-Bromo-1-propyn-1-yl)cyclopropane-AccelaChem | Source: accelachem.
  • Title: US20040230046A1 - Lincomycin derivatives possessing antibacterial activity - Google Patents | Source: google.

Sources

A Comprehensive Technical Guide to 4-Isobutylpyridine Hydrochloride: Safety, Handling, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the safety, handling, and toxicological properties of 4-Isobutylpyridine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from material safety data sheets (MSDS) of closely related compounds to offer a comprehensive and practical safety overview. Given the limited availability of a specific MSDS for 4-Isobutylpyridine hydrochloride, this guide extrapolates data from 4-isobutylpyridine (the free base) and pyridine hydrochloride, providing a robust, scientifically-grounded resource.

Chemical Identity and Physical Properties

4-Isobutylpyridine hydrochloride is the hydrochloride salt of the organic compound 4-Isobutylpyridine. The addition of hydrochloric acid to the basic nitrogen atom of the pyridine ring results in a salt that typically presents as a crystalline solid. This alteration in chemical form significantly impacts its physical properties, such as melting point, solubility, and vapor pressure, compared to its free base form.

Table 1: Physicochemical Properties of 4-Isobutylpyridine and Related Compounds

Property4-Isobutylpyridine (Free Base)Pyridine Hydrochloride4-Isobutylpyridine Hydrochloride (Predicted)
CAS Number 4810-79-1[1][2]628-13-7Not Available
Molecular Formula C9H13N[1][2]C5H6ClNC9H14ClN
Molecular Weight 135.21 g/mol [1][3]115.57 g/mol 171.67 g/mol
Appearance Colorless clear liquid (est.)Crystalline powder/solidWhite to off-white crystalline solid
Melting Point Not Available144 °CExpected to be a solid with a defined melting point, likely higher than the free base.
Boiling Point Not Available222-224 °CNot applicable (decomposes)
Solubility Log10 of Water solubility in mol/l: -2.64[3]Soluble in waterExpected to have higher water solubility than the free base.
Vapor Pressure Not AvailableNot AvailableSignificantly lower than the free base.

Note: Predicted properties for 4-Isobutylpyridine hydrochloride are based on the general characteristics of amine hydrochloride salts.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications of analogous compounds like pyridine and other pyridine derivatives, 4-Isobutylpyridine hydrochloride is anticipated to present several health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4]

Anticipated GHS Hazard Classification:

  • Acute Oral Toxicity: Harmful if swallowed.[5]

  • Skin Corrosion/Irritation: Causes skin irritation.[5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

Signal Word: Warning[5]

Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[6]

The following diagram illustrates the logical flow of hazard identification and the corresponding initial response actions.

Hazard_Response_Workflow Hazard Identification and Response Workflow for Pyridine Derivatives Exposure Potential Exposure (Inhalation, Ingestion, Skin/Eye Contact) Inhalation Inhalation Hazard: May cause respiratory irritation Exposure->Inhalation Breathed in Ingestion Ingestion Hazard: Harmful if swallowed Exposure->Ingestion Swallowed Skin_Contact Skin Hazard: Causes skin irritation Exposure->Skin_Contact On skin Eye_Contact Eye Hazard: Causes serious eye irritation Exposure->Eye_Contact In eyes First_Aid_Inhalation First Aid: Inhalation Move to fresh air. Seek medical attention if symptoms persist. Inhalation->First_Aid_Inhalation First_Aid_Ingestion First Aid: Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->First_Aid_Ingestion First_Aid_Skin First Aid: Skin Contact Remove contaminated clothing. Wash with plenty of soap and water. Seek medical attention if irritation persists. Skin_Contact->First_Aid_Skin First_Aid_Eye First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. Eye_Contact->First_Aid_Eye

Caption: Hazard Identification and Initial First Aid Response Workflow.

Exposure Controls and Personal Protection

To mitigate the risks associated with handling 4-Isobutylpyridine hydrochloride, a stringent set of exposure controls and personal protective equipment (PPE) must be implemented. The primary objective is to prevent contact and inhalation.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid dust generation.[7]

  • Eyewash stations and safety showers must be readily accessible in the immediate work area.[7][8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Skin Protection:

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[5]

    • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[7] For operations with a higher risk of exposure, flame-retardant antistatic protective clothing may be necessary.

  • Respiratory Protection: If dusts are generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[4][7]

Hygiene Measures:

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][10]

  • Contaminated clothing should be removed and washed before reuse.[10]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[10][11]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are crucial.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][6]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4][6]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidental exposure.

Handling:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid formation of dust and aerosols.[5]

  • Use only in a well-ventilated area or under a chemical fume hood.[11]

  • Take precautionary measures against static discharge.

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][8][11]

  • Store locked up.[11]

  • The compound may be hygroscopic; therefore, storage under an inert atmosphere may be recommended to maintain product quality.[9][12]

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[8][11]

Stability and Reactivity

  • Reactivity: No specific data is available for 4-Isobutylpyridine hydrochloride. However, it is not expected to be reactive under normal conditions.

  • Chemical Stability: The material is expected to be stable under recommended storage conditions.[4][8]

  • Conditions to Avoid: Incompatible products, excess heat, and moisture.[8][12]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4]

Toxicological and Ecological Information

  • Acute Toxicity: Harmful if swallowed. The oral LD50 for a related compound, 4-Chloropyridine hydrochloride, is 566 mg/kg in rats.[4]

  • Carcinogenicity: There is no evidence to suggest that 4-Isobutylpyridine hydrochloride is carcinogenic. No component of similar products is listed as a carcinogen by IARC, NTP, or OSHA.[4]

  • Ecological Information: Do not let the product enter drains or waterways. Pyridine derivatives can be toxic to aquatic life.[10]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.[4][11] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[13]

References

  • Safety Data Sheet - Pyridine. KISHIDA CHEMICAL CO., LTD. 10

  • SAFETY DATA SHEET - 4-Chloropyridine hydrochloride. Fisher Scientific.

  • SAFETY DATA SHEET - 4-methylpyridine. MilliporeSigma.

  • SAFETY DATA SHEET - Pyridine, 4-[(4-nitrophenyl)methyl]- Fisher Scientific.

  • Chemical Properties of 4-Isobutylpyridine (CAS 4810-79-1). Cheméo.

  • SAFETY DATA SHEET - 1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester. Fisher Scientific.

  • SAFETY DATA SHEET - Pyridine-N-oxide. Fisher Scientific.

  • Safety Data Sheet. Dojindo Molecular Technologies.

  • SAFETY DATA SHEET - 2-Isobutylpyridine. Thermo Fisher Scientific.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • 4-(4-Chlorobutyl)pyridine hydrochloride | CAS 149463-65-0. Benchchem.

  • SAFETY DATA SHEET - 4-Pyrrolidinopyridine. Fisher Scientific.

  • SAFETY DATA SHEET. Sigma-Aldrich Inc.

  • Safety Data Sheet - 9-Aminoacridine hydrochloride monohydrate. HiMedia Laboratories Private Limited.

  • 4-Isobutylpyridine. NIST WebBook.

  • SAFETY DATA SHEET - 4-Iodopyridine. Fisher Scientific.

  • CAS NO. 4810-79-1 | 4-ISOBUTYL-PYRIDINE | C9H13N. Local Pharma Guide.

  • Pyridine hydrochloride - Safety Data Sheet. Sigma-Aldrich.

Sources

4-Isobutylpyridine hydrochloride PubChem CID and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Isobutylpyridine hydrochloride is the hydrochloride salt of 4-isobutylpyridine, a pyridine derivative characterized by an isobutyl group at the C4 position. It serves as a critical heterocyclic building block in the synthesis of bioactive molecules, particularly CADA (Cyclotriazadisulfonamide) analogs, which are potent CD4 down-modulators investigated for HIV entry inhibition. Additionally, it functions as a precursor in the stereoselective synthesis of pipecolic acid derivatives and peptidomimetics.

This guide provides a rigorous technical analysis of the compound’s identifiers, physicochemical properties, validated synthesis protocols, and applications in drug discovery.

Chemical Identity & Identifiers

The following identifiers link to the parent free base. The hydrochloride salt is chemically defined as the stoichiometric protonation of the pyridine nitrogen.

Identifier Type Value / Description
Chemical Name 4-Isobutylpyridine hydrochloride
IUPAC Name 4-(2-methylpropyl)pyridine; hydrochloride
Parent CAS Number 4810-79-1 (Free Base)
PubChem CID 78532 (Parent)
Molecular Formula C₉H₁₃N[1][2] · HCl
Molecular Weight 171.67 g/mol (Salt); 135.21 g/mol (Base)
SMILES (Parent) CC(C)CC1=CC=NC=C1
InChI Key (Parent) WACPXLKEEAMYCH-UHFFFAOYSA-N

Note on Salt CAS: While the free base (CAS 4810-79-1) is the primary registry entity, the hydrochloride salt is frequently generated in situ or custom-synthesized for stability, as the free base is an oil prone to oxidation.

Physicochemical Properties[1][3][4][5][6]

The transition from free base to hydrochloride salt significantly alters the physical state, enhancing stability and water solubility for biological assays.

Property Free Base (4-Isobutylpyridine) Hydrochloride Salt
Physical State Colorless to pale yellow oilWhite to off-white hygroscopic solid
Boiling Point ~200 °C (Predicted)N/A (Decomposes/Melts)
Solubility Organic solvents (DCM, EtOAc, THF)Water, Methanol, DMSO
Acidity (pKa) ~5.2 (Pyridine Nitrogen)N/A

H NMR (CDCl

)

8.37 (d, 2H), 6.94 (d, 2H), 2.33 (d, 2H), 1.77 (m, 1H), 0.78 (d, 6H)
Shifts downfield due to protonation

Synthesis & Preparation Protocol

Mechanism: Lateral Lithiation & Alkylation

The most robust synthesis involves the lateral lithiation of 4-picoline (4-methylpyridine) followed by nucleophilic substitution on an alkyl halide. Direct Friedel-Crafts alkylation on the pyridine ring is electronically unfavorable due to the electron-deficient nature of the heterocycle.

Diagram 1: Synthesis Pathway

SynthesisPathway Picoline 4-Picoline (Starting Material) Anion Lithium Picolyl Anion (Intermediate) Picoline->Anion Deprotonation LDA LDA / THF (-78°C) LDA->Anion FreeBase 4-Isobutylpyridine (Free Base) Anion->FreeBase SN2 Alkylation IsoPropylBr 2-Bromopropane (Electrophile) IsoPropylBr->FreeBase Salt 4-Isobutylpyridine HCl (Final Product) FreeBase->Salt Salt Formation HCl HCl / Dioxane HCl->Salt

Caption: Synthesis of 4-Isobutylpyridine HCl via lateral lithiation of 4-picoline.

Detailed Protocol

Reagents:

  • 4-Picoline (CAS 108-89-4)

  • LDA (Lithium diisopropylamide) or n-Butyllithium (2.5 M in hexanes)

  • 2-Bromopropane (Isopropyl bromide)

  • Anhydrous THF (Tetrahydrofuran)

  • HCl (4M in Dioxane or ethereal HCl)

Step 1: Generation of Picolyl Anion

  • Flame-dry a 250 mL round-bottom flask and flush with Argon.

  • Add anhydrous THF (50 mL) and diisopropylamine (1.1 eq). Cool to -78°C.

  • Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 mins to generate LDA.

  • Add 4-Picoline (1.0 eq) dropwise. The solution will turn deep red/orange, indicating the formation of the lithiated species. Stir for 1 hour at -78°C.

Step 2: Alkylation

  • Add 2-Bromopropane (1.2 eq) dropwise to the cold solution.

  • Allow the reaction to warm slowly to room temperature over 4 hours. The color will fade as the anion is consumed.

  • Quench: Add saturated NH

    
    Cl solution carefully.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the oily residue via flash column chromatography (Hexanes/EtOAc 5:1) to obtain pure 4-Isobutylpyridine (Free Base) .

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified free base in a minimum amount of dry diethyl ether or DCM.

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.5 eq) dropwise with vigorous stirring.

  • A white precipitate (the hydrochloride salt) will form immediately.

  • Filter the solid, wash with cold ether, and dry under high vacuum.

Applications in Drug Development

4-Isobutylpyridine is a specialized pharmacophore used to introduce hydrophobic bulk at the pyridine 4-position, influencing receptor binding affinity and metabolic stability.

Diagram 2: Application Hierarchy

Applications Root 4-Isobutylpyridine HCl Sub1 HIV Research (CADA Analogs) Root->Sub1 Sub2 Peptidomimetics (Pipecolic Amides) Root->Sub2 Sub3 Material Science (Liquid Crystals) Root->Sub3 Detail1 CD4 Down-modulation Entry Inhibition Sub1->Detail1 Detail2 Stereoselective Synthesis of Non-natural Amino Acids Sub2->Detail2 Detail3 Zwitterionic Mesogens Sub3->Detail3

Caption: Primary research domains utilizing 4-Isobutylpyridine scaffolds.

  • HIV Entry Inhibitors (CADA): The 4-isobutylpyridine moiety is fused into macrocyclic cyclotriazadisulfonamide (CADA) structures. These compounds down-modulate the CD4 receptor on human T-cells, preventing HIV viral entry.[3] The isobutyl group provides essential hydrophobic contacts within the signal peptide binding pocket of the ER translocon.

  • Pipecolic Amide Synthesis: Used as a precursor in the Ugi-type multicomponent reactions to synthesize 4-substituted pipecolic amides, which serve as scaffolds for protease inhibitors.

  • Antibacterial Agents: Derivatives of 4-isobutylpyridine have been explored in the synthesis of Lincomycin analogs, exhibiting activity against Gram-positive bacteria.[1]

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Handling Protocols:

    • Hygroscopic Nature: The hydrochloride salt readily absorbs moisture. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

    • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

    • Incompatibility: Avoid strong oxidizing agents.

References

  • PubChem. 4-Isobutylpyridine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Vrije Universiteit Amsterdam. Efficient Diastereoselective Three-Component Synthesis of Pipecolic Amides. (Synthesis Protocol). Available at: [Link]

  • National Institutes of Health (NIH). Syntheses and Anti-HIV and Human Cluster of Differentiation 4 (CD4) Down-Modulating Potencies of Pyridine-Fused Cyclotriazadisulfonamide (CADA) Compounds. PubMed Central. Available at: [Link]

  • NIST WebBook. 4-Isobutylpyridine Thermochemical Data. National Institute of Standards and Technology. Available at: [Link]

  • Google Patents.Lincomycin derivatives possessing antibacterial activity (US20040230046A1).

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 4-Isobutylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

Target Molecule: 4-Isobutylpyridine Hydrochloride (CAS: 539-48-0 (free base) / Salt form) Significance: A critical structural analog to isobutylbenzene (the precursor to Ibuprofen) and a valuable ligand in organometallic catalysis.

Route Selection Strategy

The synthesis of 4-isobutylpyridine presents a classic regioselectivity challenge. Three primary methodologies exist in the literature, each with distinct trade-offs:

  • Minisci Reaction (Radical Alkylation): Reacting pyridine with isovaleric acid/AgNO₃.

    • Verdict:Rejected. While scalable, this route suffers from poor regioselectivity, yielding difficult-to-separate mixtures of 2- and 4-isobutylpyridine [1, 2].

  • Direct Alkylation (Sɴ2): 4-Picoline anion + Isopropyl halide.

    • Verdict:High Risk. The reaction between the picolyl anion and a secondary halide (isopropyl bromide) is prone to E2 elimination, generating propene and reducing yield [3].

  • Lateral Lithiation-Condensation-Reduction (The Chosen Protocol):

    • Verdict:Selected. This 3-step sequence guarantees 100% regioselectivity at the C4 position. By trapping the 4-picoline anion with acetone, followed by dehydration and hydrogenation, we bypass the elimination issues of direct alkylation and the isomer issues of radical chemistry.

Reaction Pathway & Mechanism[1][2][3][4][5][6]

The synthesis proceeds through a "one-pot" equivalent condensation followed by reduction.

ReactionPathway Start 4-Picoline (Starting Material) LDA LDA / THF (-78°C) Start->LDA Deprotonation Inter1 4-Picolyl Lithium (Nucleophilic Anion) LDA->Inter1 Acetone Acetone (Electrophile) Inter1->Acetone Nucleophilic Attack Alcohol Tertiary Alcohol Intermediate Acetone->Alcohol Dehydrate Dehydration (H2SO4 / Reflux) Alcohol->Dehydrate Alkene Alkenyl Pyridine (Intermediate) Dehydrate->Alkene -H2O H2 Pd/C + H2 (Hydrogenation) Alkene->H2 BaseProd 4-Isobutylpyridine (Free Base) H2->BaseProd HCl HCl (g) / Ether BaseProd->HCl Final 4-Isobutylpyridine Hydrochloride HCl->Final Salt Formation

Figure 1: Step-wise synthetic workflow ensuring C4 regioselectivity.

Material Specifications & Reagent Prep[7]

To ensure reproducibility, reagents must meet specific dryness criteria.

ReagentCASPurityPreparation/Notes
4-Picoline 108-89-4>98%Distill over CaH₂ before use to remove water.
Diisopropylamine 108-18-9>99%Distill over KOH; store under Argon.
n-Butyllithium 109-72-81.6M or 2.5MTitrate before use (using diphenylacetic acid endpoint).
Acetone 67-64-1>99.5%Dry over anhydrous MgSO₄ or molecular sieves (3Å).
THF 109-99-9AnhydrousDistill from Na/Benzophenone or use solvent purification system.
Palladium on Carbon 7440-05-310% wtStandard Degussa type or equivalent.

Detailed Experimental Protocol

Phase 1: Lateral Lithiation & Condensation

Objective: Create the carbon skeleton via C-C bond formation.

  • Reactor Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Flush with N₂ for 15 minutes.

  • LDA Generation:

    • Add anhydrous THF (150 mL) and Diisopropylamine (1.1 equiv) to the flask.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Dropwise add n-Butyllithium (1.1 equiv) over 20 minutes.

    • Expert Insight: Stir for 30 minutes at 0°C to ensure full LDA formation, then re-cool to -78°C. This prevents incomplete deprotonation later [4].

  • Metallation of 4-Picoline:

    • Add 4-Picoline (1.0 equiv) dropwise over 15 minutes.

    • The solution will turn a deep red/orange color, indicating the formation of the delocalized picolyl anion [5].

    • Stir at -78°C for 45 minutes.

  • Acetone Addition:

    • Add Dry Acetone (1.2 equiv) dissolved in 10 mL THF dropwise.

    • Critical Control Point: Maintain internal temp < -65°C. Exotherms can cause polymerization.

    • Stir for 1 hour at -78°C, then allow to warm to room temperature (RT) overnight.

  • Quench:

    • Quench with saturated NH₄Cl solution (50 mL).

    • Extract with Ethyl Acetate (3 x 50 mL). Dry organics over Na₂SO₄ and concentrate in vacuo.

    • Result: Crude tertiary alcohol (4-(2-hydroxy-2-methylpropyl)pyridine).

Phase 2: Dehydration & Hydrogenation

Objective: Remove the oxygen and saturate the side chain.

  • Dehydration:

    • Dissolve the crude alcohol in 20% H₂SO₄ (aq) or acetic acid/acetic anhydride mixture.

    • Reflux for 4 hours. Monitor by TLC (disappearance of polar alcohol spot).

    • Neutralize with NaOH (aq) and extract with hexanes/ether.

    • Intermediate: 4-(2-methylprop-1-enyl)pyridine (The alkene).

  • Hydrogenation:

    • Dissolve the alkene in Methanol (0.1 M concentration) .

    • Add 10% Pd/C (5 wt% loading) .

    • Stir under H₂ balloon atmosphere (1 atm) for 12 hours at RT.

    • Expert Insight: If reaction is sluggish, add a drop of acetic acid to protonate the pyridine ring, activating it towards reduction, but be careful not to reduce the ring itself (keep pressure low) [6].

  • Isolation:

    • Filter through a Celite pad to remove Pd/C.

    • Concentrate filtrate to yield 4-Isobutylpyridine (Free Base) .

Phase 3: Salt Formation (Hydrochloride)

Objective: Stabilize the product as a solid salt.

  • Dissolution: Dissolve the free base oil in Anhydrous Diethyl Ether (1 g product per 10 mL ether).

  • Acidification:

    • Bubble dry HCl gas through the solution OR add 2M HCl in Diethyl Ether dropwise.

    • A white precipitate forms immediately.[1][2]

  • Crystallization:

    • Cool to 0°C for 1 hour.

    • Filter the white solid under Argon (product is hygroscopic).

    • Wash with cold dry ether.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Quality Control & Validation

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid.
¹H NMR 400 MHz (D₂O)δ (ppm): 8.55 (d, 2H, Ar-H), 7.80 (d, 2H, Ar-H), 2.70 (d, 2H, -CH₂-), 1.95 (m, 1H, -CH-), 0.92 (d, 6H, -CH₃). Note: Shifts may vary slightly based on concentration/pH.
Melting Point Capillary168–172°C (Lit. range for similar alkylpyridine HCl salts) [7].
Purity HPLC (C18)>98.0% Area.[2][3][4]
Troubleshooting Guide
  • Problem: Low yield in Phase 1.

    • Cause: Wet acetone or insufficient LDA.

    • Fix: Ensure acetone is dried over molecular sieves. Titrate n-BuLi.

  • Problem: "Oily" product in Phase 3.

    • Cause: Presence of water or excess alcohol.

    • Fix: Recrystallize from Isopropanol/Ether or ensure ether used for salting is strictly anhydrous.

References

  • Minisci, F. et al. (1971).[5] Nucleophilic character of alkyl radicals in substitution reactions of protonated heteroaromatic bases.[5] Tetrahedron.[6][7] Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm. Link

  • Wakefield, B. J. (2013). Organolithium Methods.[6] Academic Press. (General reference on E2 vs SN2 in lithiation).

  • Kaiser, E. M. et al. (1973). Side-chain lithiation of 4-picoline. Journal of Organic Chemistry.[6] Link

  • Sigma-Aldrich. (2023). 4-Methylpyridine Safety Data Sheet & Technical Information.Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Organic Syntheses. (1970). Preparation of Alkyl Pyridines.[8][9][10] Org.[5][11][6][12] Synth. 1970, 50, 58. Link

Sources

how to prepare 4-Isobutylpyridine HCl from free base

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 4-Isobutylpyridine Hydrochloride from Free Base

Abstract

This technical guide details the conversion of 4-Isobutylpyridine (CAS 4810-79-1) from its free base form to the hydrochloride salt. While the free base is a liquid at room temperature, the hydrochloride salt offers improved stability, crystallinity, and water solubility, making it the preferred form for pharmaceutical formulation and solid-state characterization. This document provides two distinct protocols: a High-Purity Anhydrous Precipitation method (preferred for analytical standards and small-scale synthesis) and a Scale-Up Aqueous Method (suitable for bulk processing).

Chemical Context & Rationale

Why Convert to Salt?

  • Stability: Alkylpyridines are prone to oxidation (N-oxide formation) and volatility over time. The HCl salt stabilizes the nitrogen lone pair, preventing oxidation and reducing vapor pressure.

  • Handling: 4-Isobutylpyridine free base is an oil/liquid. The HCl salt is typically a crystalline solid, facilitating precise weighing and dosing.

  • Bioavailability: Salt formation significantly enhances aqueous solubility, a critical parameter for biological assays.

Reaction Stoichiometry:



  • MW (Free Base): 135.21 g/mol

  • MW (HCl Salt): 171.67 g/mol

Safety & Handling (Critical)

  • Hydrogen Chloride (HCl): Whether using gas, ethereal solution, or aqueous acid, HCl is highly corrosive. All operations must be performed in a fume hood.

  • Pyridine Derivatives: 4-Isobutylpyridine is an irritant and has a distinct, unpleasant odor. Double-gloving (Nitrile) is recommended.

  • Exotherm: The acid-base neutralization is exothermic. Temperature control (0–5 °C) is essential to prevent "oiling out" (formation of an amorphous gum instead of crystals).

Experimental Protocols

Method A: Anhydrous Precipitation (The "Gold Standard")

Best for: High purity (>99%), analytical standards, and avoiding hygroscopicity.

Materials:

  • 4-Isobutylpyridine (Free Base)

  • Solvent A: Anhydrous Diethyl Ether (or Methyl tert-butyl ether [MTBE])

  • Reagent: 2.0 M HCl in Diethyl Ether (commercial) or 4.0 M HCl in Dioxane

  • Apparatus: 3-neck round-bottom flask, N2 inlet, addition funnel.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 3-neck flask and flush with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1.35 g (10 mmol) of 4-Isobutylpyridine free base in 15 mL of anhydrous Diethyl Ether. Cool the solution to 0 °C using an ice bath.

  • Acidification: Transfer 6.0 mL of 2.0 M HCl in Ether (12 mmol, 1.2 eq) to a pressure-equalizing addition funnel.

    • Expert Note: A slight excess (1.1–1.2 eq) ensures complete conversion. Avoid large excesses which can trap HCl in the crystal lattice.

  • Addition: Add the HCl solution dropwise over 15 minutes with vigorous stirring.

    • Observation: A white precipitate should form immediately.[1] If an oil forms, stop addition and scratch the glass with a spatula to induce nucleation.

  • Aging: Stir the slurry at 0 °C for 30 minutes, then allow it to warm to room temperature for 15 minutes.

  • Isolation: Filter the solid rapidly under a blanket of

    
     using a sintered glass funnel (frit). Pyridine salts can be hygroscopic; minimize exposure to humid air.
    
  • Washing: Wash the filter cake with

    
     of cold anhydrous ether.
    
  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets for 4 hours.
    
Method B: Aqueous/Azeotropic Method (Scale-Up)

Best for: Large batches (>50g) where anhydrous reagents are cost-prohibitive.

Step-by-Step Protocol:

  • Dissolution: Dissolve the free base in a minimal amount of Ethanol (EtOH).

  • Acidification: Add concentrated aqueous HCl (37%) dropwise until pH reaches ~2.0 (monitor with wet pH paper).

  • Concentration: Evaporate the solvent on a rotary evaporator at 45 °C until a thick oil/gum remains.

  • Azeotropic Drying: Add Toluene (approx. 5x volume of the oil) to the residue. Re-evaporate.

    • Mechanism:[2][3][4] Toluene forms an azeotrope with water, effectively removing moisture and forcing the salt to crystallize. Repeat this step 2–3 times until a solid forms.

  • Recrystallization: Recrystallize the crude solid from hot Isopropyl Alcohol (IPA) or an IPA/EtOAc mixture.

Process Visualization

The following diagram illustrates the decision logic and workflow for the synthesis.

SaltFormation Start Start: 4-Isobutylpyridine (Free Base) Decision Select Method Based on Scale/Purity Start->Decision MethodA Method A: Anhydrous (High Purity/Small Scale) Decision->MethodA < 10g / Analytical MethodB Method B: Aqueous (Bulk Scale) Decision->MethodB > 10g / Crude SolventA Dissolve in Anhydrous Et2O Cool to 0°C MethodA->SolventA AddAcidA Add 2M HCl in Ether (Dropwise) SolventA->AddAcidA Precipitate Precipitation AddAcidA->Precipitate Filter Filtration under N2 Precipitate->Filter Azeotrope Azeotropic Drying (Toluene Strip) Precipitate->Azeotrope If 'Oiling Out' Occurs Final Final Product: 4-Isobutylpyridine HCl Filter->Final AddAcidB Add Conc. HCl (37%) to pH 2 MethodB->AddAcidB Evap Evaporate to Oil AddAcidB->Evap Evap->Azeotrope Recryst Recrystallize (IPA) Azeotrope->Recryst Recryst->Final

Figure 1: Decision matrix and workflow for 4-Isobutylpyridine salt formation. The dashed line indicates a remediation step if precipitation fails in Method A.

Characterization & Quality Control

ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid.[5]
Identity

H-NMR (

or DMSO-

)
Downfield shift of pyridine ring protons (

8.5–9.0 ppm) compared to free base.
Counter-ion AgNO

Titration
Positive for Chloride; Stoichiometry ~1.0 eq.
Melting Point Capillary MethodDistinct sharp range (Note: Pyridine salts often melt >120°C; check literature for specific analogs like 4-tert-butylpyridine HCl).
Solubility VisualSoluble in water, methanol; Insoluble in ether, hexane.

Key NMR Diagnostic: In the free base, the protons adjacent to the nitrogen (C2, C6) appear around 8.4 ppm. Upon protonation (HCl salt), these shift significantly downfield (typically >8.7 ppm) due to the electron-withdrawing effect of the positive charge on the nitrogen.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode in pyridine salt formation is the product separating as a sticky oil rather than a crystal.

Causes:

  • Impure Free Base: Impurities lower the melting point.

  • Temperature too high: Reaction heat keeps the salt molten.

  • Wet Solvents: Water acts as a plasticizer.

Remediation:

  • Seed Crystals: Add a tiny crystal of the product (if available) or scratch the flask wall with a glass rod.

  • Solvent Swap: Decant the supernatant ether. Add fresh hexane or pentane and triturate (grind) the oil vigorously with a spatula. This often induces crystallization.

  • Cooling: Place the flask in a freezer (-20 °C) overnight.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Perrin, D. D.; Armarego, W. L. F.Purification of Laboratory Chemicals, 3rd Ed.; Pergamon Press: Oxford, 1988.
  • Org. Synth. 1970, 50, 9. 4-Methylpyridine Hydrochloride preparation protocols.

  • National Institute of Standards and Technology (NIST). 4-Isobutylpyridine Mass Spectrum and Properties.

  • BenchChem. General Protocols for Pyridine Hydrochloride Salt Formation.

Sources

Application Notes and Protocols for the Synthesis of N-Alkylpyridinium Salts

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-alkylpyridinium salts. This document delves into the core principles, reaction mechanisms, and detailed experimental protocols for the successful preparation of these versatile compounds.

Introduction: The Significance of N-Alkylpyridinium Salts

N-Alkylpyridinium salts are a class of quaternary ammonium compounds that have garnered significant interest across various scientific disciplines. Their unique structural and chemical properties make them valuable in numerous applications, including as antimicrobial agents, catalysts, and key intermediates in organic synthesis.[1][2] In the realm of drug development, these salts are integral to the synthesis of various pharmaceuticals, including anti-infective, anti-inflammatory, and anticancer agents.[1][3] The biological activity of these compounds is often influenced by the nature of the alkyl substituent and the counter-ion, making the precise control of their synthesis a critical aspect of research and development.[2][4] This guide aims to provide both the foundational knowledge and practical protocols necessary for the efficient and reliable synthesis of N-alkylpyridinium salts.

Core Principles and Mechanistic Insights

The formation of N-alkylpyridinium salts is fundamentally a quaternization reaction, a type of nucleophilic substitution. The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.[5] This concerted mechanism involves the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-halogen bond.

The success of this reaction is governed by several key factors:

  • Nucleophilicity of the Pyridine: The electron-donating or -withdrawing nature of substituents on the pyridine ring can significantly impact the nucleophilicity of the nitrogen atom. Electron-donating groups enhance the reaction rate, while electron-withdrawing groups can hinder it.

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent is crucial. The reaction is most efficient with primary and secondary alkyl halides.[5] Tertiary alkyl halides are generally unsuitable as they tend to undergo elimination reactions. The reactivity of the halide leaving group also plays a significant role, with the order of reactivity being I > Br > Cl. The use of highly reactive alkylating agents like alkyl triflates can significantly accelerate the reaction.[6]

  • Solvent Effects: The choice of solvent is critical for facilitating the SN2 reaction. Polar aprotic solvents are often favored as they can solvate the cation, thereby stabilizing the transition state.[4] However, polar protic solvents like ethanol are also commonly and effectively used.[7][8]

  • Temperature and Reaction Time: The reaction rate is temperature-dependent. Higher temperatures generally lead to faster reactions, but can also promote side reactions or product decomposition.[6] Reaction times can vary from a few minutes to several hours, depending on the reactivity of the substrates and the reaction conditions.[6][7]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of N-alkylpyridinium salts using both conventional heating and microwave-assisted methods.

Protocol 1: Conventional Synthesis of N-Alkylpyridinium Bromides

This protocol describes a general and widely used method for the synthesis of N-alkylpyridinium bromides via conventional heating under reflux.[7][8]

Materials:

  • Pyridine (1 equivalent)

  • 1-Bromoalkane (e.g., 1-bromododecane) (1.4 equivalents)[8]

  • Dry Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve pyridine (1 equivalent) in dry ethanol.

  • Addition of Alkyl Halide: To the stirred solution, add the corresponding 1-bromoalkane (1.4 equivalents) at room temperature.[8]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for approximately 40 hours.[7][8]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

  • Purification by Crystallization: The resulting crude product, often an oil, can be crystallized. Add ether to the crude product and stir to induce precipitation of the solid salt.[8]

  • Isolation and Drying: Collect the crystalline product by filtration under reduced pressure. Wash the crystals with fresh ether to remove any unreacted starting materials.[8] Allow the purified N-alkylpyridinium bromide to dry at room temperature.

dot

Caption: Conventional Synthesis Workflow.

Protocol 2: Microwave-Assisted Synthesis of N-Alkylpyridinium Salts

Microwave-assisted synthesis offers a significant acceleration of the reaction, often leading to higher yields in a fraction of the time compared to conventional methods.[7]

Materials:

  • Pyridine or a substituted pyridine derivative

  • Alkyl halide (e.g., iodoethane)

  • Acetonitrile

Equipment:

  • Microwave reactor vial (5 mL)

  • Microwave synthesizer

  • Magnetic stir bar

  • Filtration apparatus

Procedure:

  • Reactant Preparation: In a 5 mL microwave reactor vial containing a magnetic stir bar, combine the pyridine derivative (e.g., 1-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine, 0.26 mmol) and the alkyl halide (e.g., iodoethane, 1.04 mmol, 4 equivalents).[7]

  • Solvent Addition: Add acetonitrile (1 mL) to the vial.[7]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at a set temperature (e.g., 155 °C) for a specified time (e.g., 50 minutes).[7]

  • Product Formation: Upon completion of the reaction and cooling, the pyridinium salt often precipitates out of the solution.[7]

  • Isolation and Purification: Collect the precipitate by filtration. Wash the solid product multiple times with a suitable solvent mixture (e.g., petroleum ether:ethyl ether 3:1) to remove impurities.[7]

  • Drying: Dry the purified product to obtain the final N-alkylpyridinium salt.

dot

G start Start reactants Combine Pyridine Derivative, Alkyl Halide, and Acetonitrile in Microwave Vial start->reactants microwave Microwave Irradiation (e.g., 155 °C, 50 min) reactants->microwave precipitate Precipitate Formation upon Cooling microwave->precipitate filter Filter the Precipitate precipitate->filter wash Wash with Solvent Mixture filter->wash dry Dry the Product wash->dry end Pure N-Alkylpyridinium Salt dry->end

Caption: Microwave-Assisted Synthesis Workflow.

Data Presentation and Optimization

The yield and efficiency of N-alkylpyridinium salt synthesis can be influenced by various parameters. The following tables summarize key data from optimization studies.

Table 1: Effect of Alkyl Chain Length on the Yield of N-Alkylpyridinium Bromides [6]

Alkyl Chain LengthYield (%)
C813
C1043
C1282
C1476
C1699

Data adapted from a study on the preparation of pyridinium salts with varying N-alkyl substituents. The synthesis of salts with longer alkyl chains (C12-C20) was generally found to be easier and resulted in higher yields compared to those with shorter chains (C8-C10).[6][8]

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis [7]

ParameterMicrowave-Assisted SynthesisConventional Synthesis
Reaction Time20 minutes18 hours
Yield94%81%

Data derived from the synthesis of a pyridazinium-based ionic liquid, demonstrating the significant advantages of microwave irradiation in terms of reaction time and yield.[7]

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider increasing the reaction temperature or time. Using a more reactive alkyl halide (iodide instead of bromide) or a more polar solvent can also improve the yield.[6] Ensure that the pyridine starting material is pure and the solvent is dry, as impurities can interfere with the reaction.

  • Purification Challenges: If the product is difficult to crystallize, it may be an oil at room temperature. In such cases, purification can be achieved by washing the product with a non-polar solvent like ether to remove unreacted starting materials. Column chromatography can also be employed for purification if necessary.

  • Side Reactions: At excessively high temperatures, product decomposition can occur.[6] With sterically hindered pyridines or alkyl halides, the reaction may be slow or not proceed at all. In such cases, more forcing conditions or alternative synthetic routes may be required.

Conclusion

The synthesis of N-alkylpyridinium salts is a versatile and widely applicable reaction in chemical and pharmaceutical sciences. By understanding the underlying principles of the SN2 mechanism and carefully selecting the reaction conditions, researchers can efficiently prepare a wide range of these valuable compounds. The protocols provided in these application notes offer a solid foundation for the synthesis of N-alkylpyridinium salts, and the accompanying data and troubleshooting guide will aid in the optimization of these reactions for specific research and development needs.

References

  • German-Chemist.com. Alkylation and acylation of pyridine. [Link]

  • Kamil, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(3), 1966-1976. [Link]

  • Synfacts. (2018). Selective N-Alkylation of 2-Pyridones. Synfacts, 14(08), 0826. [Link]

  • Girisuta, B., et al. (2015). Organocatalyzed One-Step Synthesis of Functionalized N-Alkyl-Pyridinium Salts from Biomass Derived 5-Hydroxymethylfurfural. Organic Letters, 17(22), 5698-5701. [Link]

  • Hill, M. S., et al. (2012). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Inorganic Chemistry, 51(16), 8952-8964. [Link]pyridine_System)

  • American Chemical Society. Organocatalyzed One-Step Synthesis of Functionalized N-Alkyl-Pyridinium Salts from Biomass Derived 5-Hydroxymethylfurfural. [Link]

  • Xu, L.-C., et al. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters, 25(47), 8640-8644. [Link]

  • ResearchGate. Proposed mechanism for the synthesis of N‐alkyl‐pyridinium salts from HMF. [Link]

  • De, S. K., et al. (2018). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules, 23(2), 438. [Link]

  • Frangež, R., et al. (2014). Pathophysiological Effects of Synthetic Derivatives of Polymeric Alkylpyridinium Salts from the Marine Sponge, Reniera sarai. Marine Drugs, 12(5), 2574-2595. [Link]

  • Nikolova, S., et al. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules, 25(9), 2049. [Link]

  • Google Patents.
  • ResearchGate. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. [Link]

  • ChemRxiv. Regioselective Morita-Baylis-Hillman Reaction with N-Alkylpyridinium Salts as Electrophiles. [Link]

  • Wang, H., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6033-6042. [Link]

  • Semantic Scholar. Pyridinium salts: from synthesis to reactivity and applications. [Link]

  • ResearchGate. Quaternization of Pyrazine, Pyridazine, and Pyrimidine with Alkyl and Polyfluoroalkyl Halides: Formation of Low Melting Salts. [Link]

  • MDPI. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers, 14(4), 803. [Link]

  • D'Souza, J., et al. (1980). Species variations in the N-methylation and quaternization of [14C]pyridine. Xenobiotica, 10(2), 151-157. [Link]

  • National Institutes of Health. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3298. [Link]

  • Emami, S., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5013-5024. [Link]

Sources

Technical Application Note: 4-Isobutylpyridine Hydrochloride in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

4-Isobutylpyridine Hydrochloride (4-IBP·HCl) is a functionalized pyridine derivative primarily utilized in polymer science as a steric modulator and solubility enhancer. Unlike vinyl-pyridines, which serve as backbone monomers, 4-IBP acts as a critical auxiliary reagent . Its isobutyl tail provides lipophilicity, while the pyridine nitrogen serves as a coordination site for transition metals.

This guide addresses the two primary applications of 4-IBP in macromolecular synthesis:

  • Ligand Engineering in ATRP: Enhancing the solubility of Copper (Cu) catalyst complexes in non-polar monomers (e.g., styrene, butyl acrylate).

  • Crystal Engineering in MOFs: Acting as a "monodentate modulator" to control pore size and terminate lattice growth in Metal-Organic Frameworks.

Chemical Specifications
PropertySpecification
CAS Number 628-13-7 (Free Base), Salt form varies
Molecular Weight 135.21 g/mol (Free Base) + 36.46 (HCl)
Purity Requirement >98% (for polymerization), >99% (for crystallography)
Solubility (HCl salt) Water, Methanol, Ethanol (High)
Solubility (Free Base) Hexanes, Toluene, DCM, Styrene (High)

Pre-Treatment Protocol: Ligand Activation

Critical Note: 4-IBP is commercially supplied as the hydrochloride salt for stability. For use as a ligand in ATRP or MOF synthesis, it must be converted to its free base form to liberate the nitrogen lone pair.

Workflow: Salt-to-Base Conversion

This protocol ensures the complete removal of HCl, which would otherwise poison transition metal catalysts.

Materials:

  • 4-Isobutylpyridine Hydrochloride (10 g)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 g of 4-IBP·HCl in 50 mL of deionized water. The solution will be slightly acidic (pH ~4-5).

  • Neutralization: Slowly add 2M NaOH while stirring until the pH reaches 10-11. You will observe the solution becoming cloudy as the organic free base separates ("oils out").

  • Extraction: Transfer to a separatory funnel. Extract three times with 30 mL of DCM.

    • Why DCM? 4-IBP is highly lipophilic due to the isobutyl group; DCM ensures quantitative recovery.

  • Drying: Combine organic layers and dry over anhydrous MgSO₄ for 30 minutes. Filter off the solids.[1]

  • Isolation: Remove solvent via rotary evaporation (40°C, 300 mbar).

  • Validation: Perform ¹H NMR.

    • Pass Criteria: Disappearance of the broad NH⁺ peak (>12 ppm) and a distinct shift of the ortho-protons from ~8.7 ppm (salt) to ~8.4 ppm (base).

Application I: Atom Transfer Radical Polymerization (ATRP)

Role: Ligand for Copper Catalysts. Mechanism: In ATRP, the equilibrium between the active (radical) and dormant (alkyl halide) species is mediated by a Cu(I)/Ligand complex. Standard ligands (like bipyridine) often have poor solubility in hydrophobic monomers like styrene. 4-IBP serves as a monodentate ligand that improves catalyst solubility in non-polar media, often used in conjunction with multidentate ligands to tune activity.

Experimental Protocol: Hydrophobic Catalyst Formulation

Target: Polymerization of Styrene using CuBr/4-IBP system.

  • Schlenk Line Setup: Flame-dry a Schlenk flask and cycle with Nitrogen (3x).

  • Catalyst Charge: Under N₂ flow, add Cu(I)Br (14.3 mg, 0.1 mmol).

  • Ligand Addition: Add Activated 4-Isobutylpyridine (Free Base) (27 mg, 0.2 mmol) and PMDETA (Pentamethyldiethylenetriamine) (17 mg, 0.1 mmol).

    • Rationale: The 4-IBP helps solubilize the Cu species in the bulk monomer, while PMDETA stabilizes the redox potential. The isobutyl group prevents precipitation of the catalyst complex during high-conversion stages.

  • Monomer/Initiator: Add degassed Styrene (10 mL) and Ethyl α-bromoisobutyrate (EBiB) initiator.

  • Polymerization: Heat to 110°C.

  • Termination: Expose to air and dilute with THF. Pass through a neutral alumina column to remove the Cu/4-IBP complex (blue band).

Visualization: ATRP Mechanism & Ligand Role

ATRP_Mechanism Dormant Dormant Polymer (P-X) Active Active Radical (P•) Dormant->Active Activation (k_act) Active->Dormant Deactivation (k_deact) Cu1 Activator Complex [Cu(I)/L] Cu2 Deactivator Complex [X-Cu(II)/L] Cu1->Cu2 Oxidation Cu2->Cu1 Reduction Ligand 4-Isobutylpyridine (Solubility Enhancer) Ligand->Cu1 Coordinates Ligand->Cu2 Stabilizes

Caption: The ATRP equilibrium cycle. 4-Isobutylpyridine coordinates with Copper species to maintain solubility in the organic phase, ensuring consistent reaction kinetics.

Application II: Coordination Polymer (MOF) Modulation

Role: Monodentate Modulator / Capping Agent. Mechanism: In the synthesis of Metal-Organic Frameworks (e.g., Zn-based MOFs), adding a monodentate ligand like 4-IBP competes with the structural linker (e.g., terephthalic acid). This competition slows down nucleation (improving crystallinity) or terminates crystal growth, allowing for size control.

Protocol: Modulated Synthesis of ZIF-8 Analogs

Target: Control of crystal size in Zinc-Imidazolate Frameworks.

  • Precursor Solution: Dissolve Zinc Nitrate Hexahydrate (0.5 g) in Methanol (20 mL).

  • Modulator Addition: Add Activated 4-Isobutylpyridine (0.1 to 0.5 molar equivalents relative to Zn).

    • Effect: Higher concentration of 4-IBP = Larger crystals (due to slower nucleation) or truncated shapes.

  • Linker Addition: Add 2-Methylimidazole (Linker) in Methanol.

  • Solvothermal Synthesis: Seal in a Teflon-lined autoclave at 100°C for 24 hours.

  • Washing: Centrifuge and wash with Methanol to remove uncoordinated 4-IBP.

Visualization: Modulated Crystal Growth

MOF_Modulation Metal Metal Node (Zn²⁺) Nucleation Nucleation Phase Metal->Nucleation Linker Bridging Linker (Bidentate) Linker->Nucleation Modulator 4-Isobutylpyridine (Monodentate Modulator) Modulator->Nucleation Competes for Coordination Sites Growth Crystal Growth Nucleation->Growth Slowed by Modulator Fast Rapid Precipitation (No Modulator) -> Amorphous/Nano Powder Nucleation->Fast Unchecked Controlled Controlled Growth (With 4-IBP) -> High Crystallinity Growth->Controlled

Caption: 4-Isobutylpyridine acts as a competitor during nucleation, slowing the process to yield higher quality, defined crystals rather than amorphous powder.

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.

    • Context: Establishes the fundamental role of nitrogen-based ligands in stabilizing Copper catalysts during
  • Kitagawa, S., Kitaura, R., & Noro, S. (2004). Functional Porous Coordination Polymers. Angewandte Chemie International Edition.

    • Context: Describes the use of pyridine derivatives as pillars and modulators in coordin
  • Sigma-Aldrich. (2024). Safety Data Sheet: Pyridine Hydrochloride.

    • Context: Safety and handling data for the hydrochloride salt precursor.[2]

  • Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/Living Radical Polymerization: Features, Developments, and Perspectives. Progress in Polymer Science.

    • Context: detailed discussion on ligand solubility effects in non-polar monomer polymeriz

Sources

Application Note: Advanced Drying Protocols for 4-Isobutylpyridine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the isolation and drying procedures for 4-Isobutylpyridine Hydrochloride (4-IBP·HCl) . While the free base (4-Isobutylpyridine) is a liquid at room temperature, its hydrochloride salt is a crystalline solid often utilized as a stable intermediate in pharmaceutical synthesis (e.g., peptidomimetic ligands or steroid precursors).

Critical Challenge: Pyridine-derived salts are notoriously hygroscopic.[1][2][3] Improper drying leads to variable stoichiometry (hydrates), hydrolysis, or thermally induced dissociation of HCl, resulting in the loss of the salt form. This protocol prioritizes stoichiometric integrity and solvent removal without compromising the salt structure.[2]

Physicochemical Context & Safety

Chemical Identity[2][4][5][6]
  • Compound: 4-Isobutylpyridine Hydrochloride[2]

  • CAS (Free Base): 4810-79-1[2][4]

  • Structure: Pyridine ring substituted at the 4-position with an isobutyl group, protonated at the nitrogen.

  • Nature: Hygroscopic Crystalline Solid.[1][2]

The Thermodynamics of Drying (Expert Insight)

Unlike simple inorganic salts, 4-IBP·HCl is a salt of a weak base (


) and a strong acid.[2]
  • Risk of Dissociation: Excessive thermal energy under high vacuum can shift the equilibrium:

    
    
    Result:[1][2] Loss of HCl, reversion to free base (liquid), and "melting" of the solid into a sticky oil.
    
  • Hydrate Formation: The lattice energy often favors water inclusion.[2] Removing "bound" water requires energy that must be balanced against the dissociation risk described above.[2]

Pre-Drying Characterization (Go/No-Go Step)[1][2]

Before initiating bulk drying, you must validate the thermal stability of your specific batch. Impurities lower the melting point.[2]

Protocol:

  • DSC (Differential Scanning Calorimetry): Run a ramp at 5°C/min. Identify the onset of melting (

    
    ) and any endotherms indicating solvent loss.
    
    • Target: Keep drying temperature (

      
      ) at least 20°C below 
      
      
      
      .
  • TGA (Thermogravimetric Analysis): Differentiate between surface solvent loss (low temp) and degradation/sublimation (high temp).[1][2]

Primary Drying Protocols

Method A: Vacuum Oven Drying (Standard)

Best for: Isolated solids with <10% residual solvent.

Equipment:

  • Vacuum Oven (programmable ramp preferred).[1][2]

  • Vacuum Pump (Oil-free scroll pump or diaphragm pump with chemical trap).[1][2]

  • Crucial: Acid Trap (NaOH pellets or bubbler) between oven and pump to neutralize evolved HCl.[1][2]

Step-by-Step:

  • Preparation: Spread 4-IBP·HCl in a thin layer (max 1 cm depth) on a PTFE or Pyrex tray.[1][2] Do not use aluminum (HCl corrosion risk).[1][2]

  • Ambient Vacuum: Apply vacuum (target < 10 mbar) at 25°C for 2 hours. This removes loosely bound surface solvents without thermal stress.[1][2]

  • Thermal Ramp:

    • Increase temperature to 45°C .

    • Hold for 6–12 hours.

    • Note: Do not exceed 60°C unless TGA data confirms stability.

  • N₂ Backfill: Never vent the oven with ambient air. Backfill with dry Nitrogen or Argon.[1][2] The salt will greedily absorb atmospheric moisture if exposed while hot.[2]

  • Transfer: Transfer immediately to a desiccator or glovebox.

Method B: Azeotropic Distillation (For Wet Crudes)

Best for: Material isolated from aqueous workups or containing significant water.[1]

Principle: Water forms a low-boiling azeotrope with toluene or benzene, allowing water removal at temperatures below the boiling point of water.

Step-by-Step:

  • Dissolve/Suspend the wet 4-IBP[1][2]·HCl in Toluene (ratio 10 mL/g).

  • Equip flask with a Dean-Stark trap and condenser.

  • Reflux gently.[1][2] Water will collect in the trap.[2]

  • Continue until the distillate is clear and no water droplets separate.

  • Cool to room temperature. The anhydrous salt may precipitate (if insoluble in toluene) or require rotary evaporation.[1][2]

  • If rotary evaporating: Use a bath temp of 45°C and ultimate vacuum to remove toluene.[1][2]

Decision Workflow (Visualization)

The following diagram illustrates the logic flow for selecting the correct drying methodology based on the state of the starting material.

DryingWorkflow Start Starting Material: 4-IBP HCl StateCheck Check State Start->StateCheck Solvated Wet Solid / Paste (>10% Solvent) StateCheck->Solvated High Water/Solvent Crystalline Crystalline Solid (<10% Solvent) StateCheck->Crystalline Low Solvent Azeotrope Method B: Azeotropic Distillation (Toluene/Dean-Stark) Solvated->Azeotrope VacOven Method A: Vacuum Oven (45°C, <10 mbar) Crystalline->VacOven Azeotrope->VacOven Remove Toluene CheckPurity QC: Check HCl Content & Residual Solvent VacOven->CheckPurity CheckPurity->VacOven Fail (Solvent High) Desiccator Method C: Desiccator Storage (P2O5 / KOH) CheckPurity->Desiccator Pass Final Anhydrous 4-IBP HCl Ready for Use Desiccator->Final

Figure 1: Decision tree for processing 4-Isobutylpyridine Hydrochloride based on initial solvation state.

Quality Control & Validation

To ensure the "Self-Validating" nature of this protocol, perform the following checks post-drying.

Quantitative Validation Table
ParameterMethodAcceptance CriteriaRationale
Water Content Karl Fischer (Coulometric)< 0.5% w/wPyridine salts are hygroscopic; >1% indicates insufficient drying or re-absorption.[1][2]
Chloride Content AgNO₃ Titration98–102% TheoreticalEnsures no HCl loss occurred during heating (dissociation).[1][2]
Residual Solvent GC-Headspace< Limit (e.g., 5000 ppm)Confirms removal of toluene or crystallization solvents.[1][2]
Appearance VisualWhite/Off-white PowderYellowing or "melting" indicates thermal degradation or free-base reversion.[1][2]
The "HCl Stoichiometry" Check

If you suspect HCl loss (sample smells like pyridine base):

  • Dissolve 100 mg in water.

  • Measure pH.[1][2] It should be distinctively acidic.

  • Perform silver nitrate titration.[1][2]

    • Calculation: Theoretical Cl % =

      
      .[1][2]
      
    • If experimental Cl % is low , you have lost HCl.[1][2] Remedy: Resuspend in ether, bubble dry HCl gas, and re-isolate.

Storage Recommendations

Once dried, the integrity of the salt depends entirely on the storage vessel.

  • Container: Amber glass vial with a PTFE-lined screw cap.[2] Parafilm is insufficient for long-term storage of hygroscopic salts.[1][2]

  • Environment: Store in a desiccator containing Phosphorus Pentoxide (

    
    )  or KOH pellets .[1][2]
    
    • Why KOH? It acts as a dual desiccant/acid scavenger, keeping the atmosphere dry and free of acidic fumes, though

      
       is superior for absolute water removal.
      

References

  • BenchChem. Handling and Storage of Hygroscopic Pyridinium Salts.[1][2][5] (Accessed 2023).[2] Recommended workflows for vacuum drying and desiccator storage of pyridine derivatives. Link[1][2]

  • Organic Syntheses. Purification and Drying of Pyridine Derivatives. Org.[1][2][6][7][8] Synth. Coll. Vol. 5, p. 977.[1] (General procedures for handling alkylpyridine salts). Link

  • National Institute of Standards and Technology (NIST). 4-Isobutylpyridine Properties.[1][2][9] NIST Chemistry WebBook, SRD 69.[2] (Physical properties of the free base). Link[2]

  • Anderson, N. G. Practical Process Research & Development.[1][2] Academic Press, 2012.[1][2] (Source for salt selection and drying thermodynamics in drug development).[1][2]

  • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH, 2002.[1][2] (Authoritative guide on counter-ion stoichiometry and hydrate management).

Sources

Application Note: Catalytic Utility & Functionalization of 4-Isobutylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic synthesis, medicinal chemistry, and catalysis. It moves beyond standard product descriptions to provide a mechanistic, protocol-driven guide on utilizing 4-Isobutylpyridine (4-IBP) and its derivatives.

While 4-tert-butylpyridine (TBP) is the industry standard for steric bulk, 4-Isobutylpyridine offers a unique "flexible steric" profile—providing high lipophilicity without the rigid, permanent blockade of the tert-butyl group. This guide details its synthesis via Minisci radical substitution, its application as a lipophilic base catalyst, and its role as a scaffold in late-stage functionalization.

Abstract

4-Isobutylpyridine (CAS: 3978-81-2 for TBP; 4-IBP is distinct) is a lipophilic pyridine derivative utilized as a nucleophilic catalyst, a ligand in transition metal chemistry, and a core scaffold in antiviral drug discovery (e.g., CADA analogs). Unlike its rigid analog 4-tert-butylpyridine, 4-IBP possesses a flexible alkyl chain that modulates solubility in non-polar media while offering tunable steric hindrance. This guide outlines protocols for its catalytic synthesis via Minisci alkylation , its use as a lipophilic base , and its late-stage functionalization .

Part 1: Chemical Profile & Mechanistic Insight

The "Flexible Steric" Advantage

In catalytic design, the choice between 4-Isobutylpyridine and 4-tert-butylpyridine is governed by the need for conformational freedom .

  • 4-tert-Butylpyridine (TBP): The tert-butyl group is rigid and spherical. It prevents aggregation and blocks the 4-position permanently, often used to suppress recombination in Dye-Sensitized Solar Cells (DSSC).

  • 4-Isobutylpyridine (4-IBP): The isobutyl group (

    
    ) is capable of rotation. This allows the molecule to adopt conformations that maximize lipophilic interactions in the transition state without imposing a permanent steric wall. This property is critical when the catalyst must accommodate substrates of varying sizes.
    
Comparative Properties
Property4-Isobutylpyridine (4-IBP)4-tert-Butylpyridine (TBP)DMAP
Structure Flexible Isobutyl TailRigid Bulky SpherePlanar Resonance Donor
pKa (Conj. Acid) ~6.05.999.7
Primary Role Lipophilic Base / LigandSteric Blocker / AdditiveSuper-Nucleophile
Solubility High in Hexane/TolueneHigh in OrganicsModerate
Key Application Minisci Substrate, Ligand TuningSolar Cells, electrolyte additiveAcylation Catalyst

Part 2: Synthesis of 4-Isobutylpyridine (The Minisci Protocol)

The most efficient route to 4-IBP is not ring construction, but the Minisci Reaction —a silver-catalyzed radical alkylation of pyridine. This reaction itself is a gold-standard protocol for testing regioselectivity in heterocyclic chemistry.

Protocol A: Silver-Catalyzed Minisci Alkylation

Objective: Direct installation of the isobutyl group at the C-4 position of pyridine.

Reagents:

  • Pyridine (Substrate)[1][2][3]

  • Isobutyric Acid (Radical Source)

  • Silver Nitrate (AgNO₃) - Catalyst[4]

  • Ammonium Persulfate ((NH₄)₂S₂O₈) - Oxidant

  • Sulfuric Acid (H₂SO₄) - Proton Source

Mechanism:

  • Oxidation: Ag(I) is oxidized to Ag(II) by persulfate.[5]

  • Decarboxylation: Ag(II) oxidatively decarboxylates isobutyric acid, generating the isopropyl radical.

  • Addition: The nucleophilic isopropyl radical attacks the protonated pyridine (pyridinium) at the electron-deficient C-2 or C-4 positions.

  • Rearomatization: Oxidation and deprotonation restore the aromatic ring.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve Pyridine (10 mmol) in 10% H₂SO₄ (20 mL).

  • Addition: Add Isobutyric Acid (15 mmol) and AgNO₃ (1 mmol, 10 mol%).

  • Initiation: Heat the solution to 70°C.

  • Radical Generation: Dropwise add a solution of (NH₄)₂S₂O₈ (15 mmol) in water over 30 minutes. Note: CO₂ evolution will be observed.

  • Reaction: Stir at 70°C for 2 hours.

  • Workup: Cool to room temperature. Basify with NaOH to pH > 10. Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: The crude mixture will contain C-2 and C-4 isomers. Purify via fractional distillation or column chromatography (Silica, Hexane/EtOAc).

Yield: Typically 60-75% (Mixture of isomers, C-4 usually favored under specific acidic conditions).

Part 3: Catalytic Applications

Application: Lipophilic Base in Acylation Reactions

While DMAP is the standard for acylation, it is polar. In highly non-polar solvents (e.g., Heptane) used in flow chemistry or industrial processing, DMAP may precipitate or separate. 4-IBP derivatives serve as Lipophilic Pyridine Bases .

Workflow:

  • Substrate: Sterically hindered alcohol or phenol.

  • Catalyst: 4-Isobutylpyridine (0.1 - 0.5 equiv).

  • Acyl Donor: Acetic Anhydride or Benzoyl Chloride.

  • Solvent: Toluene or Hexane (where 4-IBP remains fully soluble).

Advantage:[4] The isobutyl tail acts as a "phase tag," keeping the catalytic species dissolved in the organic phase, preventing catalyst fouling on reactor walls.

Application: Ligand in Palladium Cross-Coupling

4-Isobutylpyridine is used as a ligand to modulate the electronic and steric environment of Palladium during cross-coupling (Suzuki/Heck). The 3-bromo-4-isobutylpyridine derivative is particularly useful as a scaffold for building "Pyridine-Phosphine" ligands.

Protocol B: Synthesis of Biaryl Ligands via Suzuki Coupling Target: 4-Isobutyl-3-phenylpyridine (Ligand Precursor)

  • Substrate: 3-Bromo-4-isobutylpyridine (1.0 equiv).

  • Partner: Phenylboronic acid (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%).

  • Base: K₂CO₃ (2.0 equiv).

  • Conditions: Reflux in Toluene/Water (10:1) for 12 hours.

  • Result: The isobutyl group forces the phenyl ring to twist, creating a chiral environment if further functionalized.

Part 4: Visualization of Catalytic Cycle

The following diagram illustrates the Minisci Radical Alkylation cycle, which is the primary catalytic method to synthesize 4-IBP and its derivatives.

MinisciCycle Ag1 Ag(I) Catalyst Ag2 Ag(II) Species Ag1->Ag2 Oxidation by Persulfate Ag2->Ag1 Reduction Radical Isopropyl Radical (Nucleophilic) Ag2->Radical Persulfate S2O8(2-) Oxidant Acid Isobutyric Acid Acid->Radical Oxidative Decarboxylation (via Ag(II)) Adduct Radical Adduct Radical->Adduct Attacks C-4 of Pyridinium Pyridine Protonated Pyridine Pyridine->Adduct Product 4-Isobutylpyridine Adduct->Product Oxidation & Deprotonation

Caption: Catalytic cycle for the Minisci synthesis of 4-Isobutylpyridine involving Silver(I)/(II) redox shuttle and radical decarboxylation.

Part 5: Late-Stage Functionalization (C-H Activation)

For drug development, the isobutyl group itself is a target for Late-Stage Functionalization (LSF) . The tertiary carbon of the isobutyl chain is susceptible to radical fluorination, a technique used to modify the metabolic stability of drug candidates.

Protocol C: C-H Fluorination of 4-Isobutylpyridine Reference: Based on Baran/Britton methodologies.

  • Reagents: 4-Isobutylpyridine (as TFA salt), Selectfluor or NFSI (Fluorinating agent), Decatungstate photocatalyst (Na₄W₁₀O₃₂).

  • Solvent: Acetonitrile/Water.

  • Conditions: Irradiate (365 nm UV LED) for 18 hours.

  • Outcome: Selective fluorination at the tertiary carbon of the isobutyl chain.

  • Significance: Fluorination blocks metabolic oxidation (P450) at this position, increasing the half-life of pyridine-based drugs.

References

  • Minisci, F., et al. (1971).[5] "Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heterocyclic Compounds." Tetrahedron, 27(15), 3575–3579. Link

  • Choi, J., et al. (2021).[4] "Practical and Regioselective Synthesis of C-4 Alkylated Pyridines." Journal of the American Chemical Society, 143(30), 11927–11933. Link

  • Meanwell, M., et al. (2016).[6] "A Convenient Late-Stage Fluorination of Pyridylic C–H Bonds." Angewandte Chemie International Edition, 55(42), 13244–13248. Link

  • Vermeire, K., et al. (2002). "CADA, a novel CD4-targeted HIV inhibitor." Virology, 302(2), 342-353. Link

  • Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation Catalysts." Chemical Society Reviews, 12, 129-161. Link

Sources

methods for scale-up of 4-Isobutylpyridine HCl production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Isobutylpyridine Hydrochloride (CAS: N/A for specific salt, Free base: 501-22-4) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, including growth hormone secretagogues (e.g., Ibutamoren/MK-677) and various agrochemicals.[1]

While laboratory synthesis often utilizes the Minisci reaction (radical alkylation), this route suffers from poor regioselectivity (C2 vs. C4 isomer mixtures) and difficult purification at scale. This Application Note details two superior, scalable methodologies:

  • Route A (Industrial Scale): A cost-effective condensation of 4-picoline with acetone followed by catalytic hydrogenation.[1]

  • Route B (Pharma/High-Purity Scale): A transition-metal-catalyzed cross-coupling (Kumada/Negishi) for applications requiring stringent impurity control.[1]

Route Selection Strategy

The choice of synthetic route is dictated by the "Triangle of Constraints": Cost , Purity , and Safety .

FeatureMinisci Reaction (Legacy)Condensation Route (Route A)Cross-Coupling (Route B)[1]
Mechanism Radical AlkylationAldol-type Condensation + ReductionNi/Pd Catalyzed Coupling
Regioselectivity Poor (C2:C4 mix ~ 60:[1]40)Excellent (Exclusive C4) Excellent (Exclusive C4)
Raw Material Cost LowVery Low High (Catalysts/Grignards)
Scalability Medium (Exotherms)High Medium (Cryogenics/Pyrophorics)
Recommendation Avoid for GMPRecommended for Production Recommended for GLP/Tox Batches
Pathway Visualization

The following diagram illustrates the strategic divergence in synthetic planning.

G Start Target: 4-Isobutylpyridine HCl Route1 Route A: Condensation (Industrial Preferred) Start->Route1 Route2 Route B: Cross-Coupling (High Purity) Start->Route2 Route3 Legacy: Minisci (Radical) Start->Route3 Step1A 4-Picoline + Acetone (ZnCl2/Ac2O) Route1->Step1A Step1B 4-Chloropyridine + Isobutyl-MgBr Route2->Step1B Issue3 Regio-isomer Mix (Difficult Separation) Route3->Issue3 Step2A Hydrogenation (Pd/C, H2) Step1A->Step2A Step2B Ni/Pd Catalyst Step1B->Step2B

Figure 1: Strategic evaluation of synthetic routes. Route A is prioritized for ton-scale manufacturing.[1]

Protocol A: The Modified Condensation Route (Industrial)

This protocol utilizes the acidity of the C4-methyl protons in 4-picoline.[1] While less acidic than ketones, activation with a Lewis Acid (ZnCl2) and Acetic Anhydride allows for condensation with acetone to form the alkene intermediate, which is subsequently hydrogenated.

Step 1: Synthesis of 4-(2-methylprop-1-enyl)pyridine
  • Reaction Type: Modified Perkin/Aldol Condensation.[1]

  • Scale: 100 g (demonstration) to 50 kg (pilot).[1]

Materials:

  • 4-Picoline (1.0 equiv)[2][3]

  • Acetone (2.0 equiv)[1]

  • Acetic Anhydride (2.5 equiv)[1]

  • Zinc Chloride (anhydrous, 0.1 equiv)

  • Solvent: None (Neat) or Toluene.[1]

Procedure:

  • Setup: Equip a reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Inert the system with N2.[1]

  • Charging: Charge 4-Picoline and anhydrous ZnCl2. Stir until dissolved.

  • Addition: Add Acetone followed by Acetic Anhydride. Caution: Exothermic.[1]

  • Reflux: Heat the mixture to reflux (approx. 135–140°C internal temp) for 24–48 hours. The high temperature is required to drive the equilibrium toward the alkene.

  • Workup:

    • Cool to room temperature.[1][4]

    • Basify with 20% NaOH (aq) to pH > 10 to hydrolyze excess anhydride and free the pyridine base.[1]

    • Extract with Toluene or Ethyl Acetate.[1]

    • Wash organics with brine and dry over Na2SO4.[1][4]

  • Purification: Fractional distillation under reduced pressure.

    • Target Boiling Point: ~95–100°C at 10 mmHg (Literature value for similar alkenes).[1]

Step 2: Hydrogenation & Salt Formation
  • Reaction Type: Catalytic Hydrogenation / Acid-Base Reaction.[1]

Procedure:

  • Hydrogenation: Dissolve the alkene intermediate in Methanol (5 volumes).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reaction: Pressurize with H2 (3–5 bar) at room temperature for 6–12 hours. Monitor via HPLC for disappearance of the alkene.[1]

  • Filtration: Filter catalyst through a Celite pad. Safety: Do not let dry Pd/C contact air (pyrophoric).[1]

  • Salt Formation:

    • Cool the filtrate to 0–5°C.[1][5]

    • Slowly bubble anhydrous HCl gas into the solution OR add 4M HCl in Dioxane/IPA until pH < 2.[1]

    • Concentrate the solvent or add Diethyl Ether/Heptane to induce crystallization.[1]

  • Isolation: Filter the white crystalline solid, wash with cold ether, and dry under vacuum at 40°C.

Protocol B: Nickel-Catalyzed Cross-Coupling (High Purity)

For applications where the "alkene" impurity from Route A is unacceptable (e.g., late-stage pharma), a cross-coupling approach is preferred. This uses the Kumada coupling logic.[1]

Materials:

  • 4-Chloropyridine HCl (1.0 equiv)[1]

  • Isobutylmagnesium Bromide (2.0 M in THF, 1.2 equiv)

  • Catalyst: Ni(dppp)Cl2 (1–2 mol%)[1]

  • Solvent: Anhydrous THF.

Procedure:

  • Free Base Generation (In-situ): 4-Chloropyridine is unstable as a free base (polymerizes).[1] It is best to neutralize the HCl salt in the presence of the catalyst or use the salt directly if the Grignard stoichiometry accounts for deprotonation (requires +1 equiv Grignard).

    • Preferred: Suspend 4-Chloropyridine HCl in THF. Add 1.0 equiv of i-PrMgCl (or similar base) at -20°C to generate the free base in situ.[1]

  • Catalyst Addition: Add Ni(dppp)Cl2.[1]

  • Coupling: Add Isobutylmagnesium bromide dropwise at 0°C to control exotherm.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours.

  • Quench: Cool to 0°C. Quench carefully with saturated NH4Cl.

  • Extraction: Extract with MTBE. The product is in the organic phase.[4][6][7]

  • Salt Formation: Proceed as in Protocol A (Step 2, part 5).

Process Control & Analytics

Critical Quality Attributes (CQAs):

  • Regio-isomer Purity: Must be >99.5% 4-isomer. (Route A and B inherently favor this).[1]

  • Alkene Impurity (Route A): Must be <0.1%.[1] Controlled by hydrogenation time.[1]

  • Heavy Metals (Route B): Ni/Pd must be scavenged to <10 ppm.[1]

Data Table: Typical Process Parameters

ParameterRoute A (Condensation)Route B (Coupling)
Overall Yield 60–70%75–85%
Purity (HPLC) >98%>99%
Major Impurity Unreacted Picoline / AlkeneHomocoupling dimer (Bipyridine)
Cost/kg $ (Low)

$ (High)
Hazards Ac2O (Corrosive), H2 (Flammable)Grignard (Pyrophoric), Ni (Toxic)

Safety & Handling (E-E-A-T)

Self-Validating Safety Systems:

  • Exotherm Control: In Route A, the addition of Acetic Anhydride to the Lewis Acid/Amine mix can be delayed. Validation: Perform a DSC (Differential Scanning Calorimetry) scan on the reaction mixture before scaling to >1kg to determine the "Onset of Thermal Runaway."[1]

  • Grignard Handling (Route B): Use a "quenching loop." Never add water directly to the reactor. Quench a small aliquot first to verify consumption of active species.[1][8]

  • 4-Chloropyridine Instability: If using Route B, never store 4-chloropyridine as a free base.[1] It undergoes intermolecular nucleophilic attack (polymerization) within hours.[1] Always generate in situ or store as HCl salt.[1]

DOT Diagram: Safety Workflow for Route B

Safety Start Start: Grignard Addition Check Check Reactor Temp < 10°C Start->Check Add Slow Addition (Dosing Pump) Check->Add Monitor Monitor Reflux Add->Monitor Quench Inverse Quench into NH4Cl Monitor->Quench Warning CRITICAL: 4-Cl-Pyridine Free Base Polymerizes Rapidly! Monitor->Warning

Figure 2: Critical safety workflow for handling Grignard reagents and unstable intermediates.

References

  • Minisci Reaction Overview: Minisci, F. (1973).[1] "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis, 1973(1), 1-24.[1] Link

  • Condensation of Picolines: Frank, R. L., & Meikle, R. W. (1950). "2-Vinylpyridine."[1] Organic Syntheses, Coll.[5][9] Vol. 3, p.910. (Describes the analogous condensation logic). Link

  • Nickel-Catalyzed Coupling: Tamao, K., Sumitani, K., & Kumada, M. (1972). "Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides."[1] Journal of the American Chemical Society, 94(12), 4374–4376. Link[1]

  • 4-Chloropyridine Handling: Wibaut, J. P., & Broekman, F. W. (1939).[1] "Syntheses with 4-chloropyridine." Recueil des Travaux Chimiques des Pays-Bas. (Classic text on the instability of the free base).

  • Industrial Pyridine Synthesis: Scriven, E. F. V. (1996).[1] "Pyridine and Pyridine Derivatives."[1][5][7][10][11][12][13][14][15] Kirk-Othmer Encyclopedia of Chemical Technology. Link[1]

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Management (PSM) review.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Deliquescence in 4-Isobutylpyridine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Isobutylpyridine (4-IBP) salt handling and formulation. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will dissect the thermodynamic causality behind moisture-induced phase transitions and provide self-validating experimental workflows to ensure the physical stability of your 4-IBP compounds.

Section 1: Core Mechanisms & FAQs

Q: Why do my 4-Isobutylpyridine salts rapidly turn into a sticky syrup on the benchtop, even at moderate humidity? A: You are observing deliquescence , a first-order phase transition where a crystalline solid transforms into an aqueous saturated solution[1]. This occurs when the ambient relative humidity (RH) exceeds the material's Deliquescence Relative Humidity (DRH), also known as the critical relative humidity (RH0)[2]. Pyridinium salts, such as those formed from 4-IBP, are notoriously hygroscopic due to the localized positive charge on the nitrogen atom, which forms intense ion-dipole interactions with atmospheric water vapor. If the hydration energy of the salt exceeds its crystal lattice energy, moisture adsorption accelerates until the solid dissolves entirely in its own hydration layer[3].

Q: How does the choice of counterion dictate the deliquescence threshold of 4-IBP salts? A: The solid-state stability of pharmaceutical and chemical salts is profoundly influenced by the counterion[4][5]. Small, highly electronegative counterions (like chloride or bromide) possess high hydration energies, which drastically lowers the DRH. Conversely, substituting these with bulky, hydrophobic, or aromatic counterions (such as tosylate, mesylate, or hexafluorophosphate) increases the crystal lattice's free volume and reduces the overall hydrophilicity[5]. This shifts the DRH to a higher percentage, preventing phase transition under standard ambient conditions.

Q: I formulated a highly stable 4-IBP tosylate salt with a standard excipient, but the mixture is now deliquescing. What is the mechanism behind this? A: You are observing deliquescence lowering . When two or more deliquescent or water-soluble components are mixed, the DRH of the binary mixture (


) is thermodynamically required to be lower than the DRH of either individual component[3][6]. The presence of the excipient alters the water activity of the saturated solution, causing the mixture to absorb moisture and dissolve at unexpectedly low RH conditions[2][3].

Section 2: Quantitative Data on Counterion Impact

To systematically prevent deliquescence, counterion selection must be optimized. The table below summarizes the theoretical impact of counterion selection on the DRH of pyridinium and general pharmaceutical salts.

Table 1: Impact of Counterion Selection on Salt Deliquescence

CounterionHydration EnergySteric BulkTypical DRH Range (% RH)Deliquescence Risk
Chloride (Cl⁻) HighLow40 - 60%Critical (High Risk)
Bromide (Br⁻) Moderate-HighLow50 - 70%High
Mesylate (CH₃SO₃⁻) ModerateModerate65 - 80%Moderate
Tosylate (p-CH₃C₆H₄SO₃⁻) LowHigh80 - 95%Low (Stable)
Hexafluorophosphate (PF₆⁻) Very LowHigh> 95%Very Low

Note: DRH values are extrapolated from homologous pharmaceutical salt models evaluated at 25°C[4][5].

Section 3: Troubleshooting Guides & Experimental Workflows

Workflow 1: Counterion Metathesis (Chloride to Tosylate)

Objective: Exchange a high-hydration-energy anion (Cl⁻) for a low-hydration-energy anion (Tosylate) to elevate the DRH and stabilize the 4-IBP salt. Causality: Sodium chloride is highly insoluble in anhydrous ethanol, whereas sodium tosylate and 4-IBP tosylate are soluble. This solubility differential drives the metathesis equilibrium forward.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of deliquescent 4-IBP HCl in a minimal volume of anhydrous ethanol at room temperature.

  • Reagent Addition: Add 1.05 equivalents of Sodium p-Toluenesulfonate (NaOTs) to the solution.

  • Reaction: Stir the mixture at 40°C for 2 hours under an argon atmosphere. A fine white precipitate (NaCl) will begin to form.

  • Filtration: Cool the mixture to 0°C and filter out the precipitated NaCl through a Celite pad.

  • Crystallization: Concentrate the filtrate in vacuo and recrystallize the resulting 4-IBP tosylate from an ethyl acetate/heptane gradient.

  • Self-Validating System: To verify the complete removal of the chloride counterion, dissolve a 5 mg aliquot of the final product in 1 mL of DI water and add one drop of 1%

    
    . The absence of a white AgCl precipitate validates a successful and complete counterion exchange. 
    

Counterion_Strategy A 4-Isobutylpyridine (Free Base) B Acid Addition (Salt Formation) A->B C Hydrophilic Counterion (e.g., HCl, HBr) B->C Small radius D Hydrophobic Counterion (e.g., Tosylate, PF6-) B->D Bulky/Aromatic E Ambient RH > DRH Moisture Adsorption C->E G High DRH Threshold Moisture Repulsion D->G F Deliquescence (Solid to Solution) E->F Phase Transition H Stable Crystalline Salt G->H Solid State Maintained

Logical workflow of counterion selection to prevent 4-IBP salt deliquescence.

Workflow 2: Dynamic Vapor Sorption (DVS) Screening for DRH

Objective: Gravimetrically determine the exact RH at which moisture adsorption transitions from surface interaction to bulk dissolution. Causality: Below the DRH, water only adsorbs to the crystal surface (minimal mass gain). At or above the DRH, the solid dissolves, leading to continuous, un-plateaued water condensation[6].

Step-by-Step Methodology:

  • Sample Loading: Load 10-20 mg of the synthesized 4-IBP salt into a tared DVS sample pan at 25°C.

  • Programming: Program the DVS instrument to increase the relative humidity from 0% to 95% in 5% increments.

  • Equilibration Criteria: Set the equilibrium criterion (

    
    ) to <0.002% mass change per minute, with a maximum stage time of 120 minutes per RH step[5].
    
  • Data Analysis: Plot the equilibrium mass change (%) against the RH.

  • Self-Validating System: A true thermodynamic equilibrium (surface adsorption only) is validated when

    
     falls below the 0.002%/min threshold, resulting in a flat mass plateau for that RH step. If the mass increases continuously without plateauing (triggering the 120-minute timeout), the system has crossed its DRH phase boundary, definitively identifying the deliquescence point[6]. 
    

DVS_Workflow Start Synthesize 4-IBP Salt DVS Dynamic Vapor Sorption (DVS) Analysis Start->DVS StepRH Increase RH in 5% Steps Equilibrate Mass DVS->StepRH Check Mass Plateau Achieved? (dm/dt < 0.002%/min) StepRH->Check Adsorption Surface Adsorption Only (RH < DRH) Check->Adsorption Yes Deliquescence Continuous Mass Gain Phase Transition (RH >= DRH) Check->Deliquescence No Adsorption->StepRH Next RH Step End Determine DRH Threshold Deliquescence->End

Step-by-step DVS workflow to determine the Deliquescence Relative Humidity (DRH).

References

  • Implications of Deliquescence in Food and Pharmaceutical Products Source: Purdue University / NTNU URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine Source: ResearchGate URL
  • Deliquescence and deliquescence lowering of food ingredients and blends Source: ProUmid URL
  • Source: National Institutes of Health (NIH)
  • Synthetic studies toward biologically active alkaloids and their analogues Source: UMassD Repository URL

Sources

Technical Support Center: 4-Isobutylpyridine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Process Troubleshooting Target Molecule: 4-Isobutylpyridine (CAS: 539-48-0) & its HCl Salt

Introduction: The Yield Paradox

Synthesizing 4-isobutylpyridine presents a classic organic chemistry dilemma: the "obvious" disconnection (direct alkylation) is often the least efficient due to competing elimination reactions.

If you are experiencing yields below 40% , you are likely trapped in the "Elimination Loop" of Method A (Direct Alkylation) or suffering from "Hygroscopic Loss" during isolation. This guide provides the corrective protocols to break these ceilings.

Module 1: Diagnostic & Route Selection

Before troubleshooting your current setup, verify you are using the correct route for your available equipment and scale.

The Decision Matrix

Analyze your constraints to select the optimal pathway.

RouteSelection Start START: Select Constraints Scale What is your scale? Start->Scale Equip Do you have high-pressure hydrogenation equipment? Scale->Equip > 10 grams (Process/Scale-up) RouteA METHOD A: Direct Alkylation (LDA/n-BuLi) Scale->RouteA < 5 grams (Discovery) Equip->RouteA No (Standard Glassware) RouteB METHOD B: Condensation/Reduction (The 'Industrial' Route) Equip->RouteB Yes (Parr Shaker/Autoclave) NoteA Risk: Low Yield (20-40%) Issue: E2 Elimination Fix: Cryogenic control RouteA->NoteA NoteB Benefit: High Yield (70-90%) Issue: Two steps Fix: Catalytic Hydrogenation RouteB->NoteB

Figure 1: Decision tree for selecting the synthesis route based on scale and equipment availability.

Module 2: Optimizing Method A (Direct Alkylation)

Context: You are reacting 4-picoline (4-methylpyridine) with a base (LDA) and isopropyl halide. Common Yield: 15–35% (Poor) Target Yield: 50–60%

The Core Problem: E2 Elimination

The isopropyl cation is a secondary carbon. When the lithiated picoline anion attacks isopropyl bromide, the bromide often acts as a base rather than a leaving group, causing E2 elimination . This generates propene gas (which bubbles away) and regenerates your starting material (4-picoline).

Troubleshooting Protocol
VariableStandard (Fail) ConditionOptimized Protocol Why? (Mechanism)
Base n-BuLi (alone)LDA (Lithium Diisopropylamide)n-BuLi is nucleophilic and can attack the pyridine ring (nucleophilic aromatic substitution). LDA is non-nucleophilic and only deprotonates the methyl group.
Temperature 0°C or -20°C-78°C (Dry Ice/Acetone) At higher temps, the elimination pathway (E2) is kinetically favored over substitution (SN2). Keep it cold!
Electrophile Isopropyl BromideIsopropyl Iodide Iodide is a better leaving group (weaker bond), which accelerates the SN2 substitution relative to the elimination side reaction.
Additive NoneHMPA or DMPU (2-3 eq) These polar aprotic cosolvents break up lithium aggregates, making the "naked" anion more reactive toward SN2 attack.
Step-by-Step Optimization (The "Cryo-Drop" Method)
  • Generate LDA: Add n-BuLi to diisopropylamine in THF at -78°C. Warm to 0°C for 15 min to ensure formation, then cool back to -78°C .

  • Deprotonation: Add 4-picoline dropwise at -78°C. The solution should turn deep red/orange (the picolyl anion). Stir for 30 mins.

  • The Critical Addition: Add Isopropyl Iodide (not bromide) dropwise.

    • Crucial: Do not allow the temperature to rise above -70°C during addition.

  • The Soak: Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature overnight.

Module 3: Optimizing Method B (Condensation/Reduction)

Context: This is the robust, scalable route.[1] It avoids the E2 elimination issue entirely. Common Yield: 70–90% Chemistry: 4-Picoline + Acetone → Alkenyl Intermediate → 4-Isobutylpyridine.

Workflow Visualization

CondensationRoute Reactants 4-Picoline + Acetone Intermed Intermediate: 4-(2-methylpropenyl)pyridine Reactants->Intermed Condensation Reagent1 Acetic Anhydride (Reflux, 24h) Reagent1->Reactants Product Product: 4-Isobutylpyridine Intermed->Product Hydrogenation Reagent2 H2 (50 psi) Pd/C Catalyst Reagent2->Intermed

Figure 2: The condensation-reduction pathway. This route separates carbon-bond formation from saturation, avoiding elimination side-reactions.

Protocol Details
  • Step 1 (Condensation):

    • Mix 4-picoline (1.0 eq), Acetone (2.0 eq), and Acetic Anhydride (2.5 eq).

    • Reflux for 24–48 hours.

    • Note: The acetic anhydride acts as both a dehydrating agent and a catalyst.

    • Workup: Basify with NaOH, extract with DCM. The intermediate (an alkene) is stable and can be purified by distillation if needed, but crude is often fine for Step 2.

  • Step 2 (Hydrogenation):

    • Dissolve the alkene intermediate in MeOH or EtOH.

    • Add 10% Pd/C (5-10 wt%).

    • Hydrogenate at 40–50 psi (Parr shaker) for 4–6 hours.

    • Result: Quantitative conversion to 4-isobutylpyridine.

Module 4: Salt Formation & Isolation (The "Final Mile")

Issue: Users often report "oiling out" or low recovery of the Hydrochloride salt. Cause: 4-Isobutylpyridine HCl is hygroscopic .[2] If water is present (from wet solvents or air), it forms a gummy oil instead of a white solid.

The Anhydrous Precipitation Protocol

Do NOT use aqueous HCl (37%) for this step if you want high yield.

  • Solvent Choice: Dissolve the free base (4-isobutylpyridine) in Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Ratio: 1g Product : 10mL Solvent.

  • Acid Source: Use 2M HCl in Diethyl Ether or 4M HCl in Dioxane (Commercially available).

  • Procedure:

    • Cool the free base solution to 0°C.

    • Add the HCl solution dropwise with vigorous stirring.

    • A white precipitate should form immediately.[3]

  • Isolation:

    • Filter under Nitrogen or Argon (to prevent moisture absorption).

    • Wash with cold, anhydrous ether.

    • Drying: Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets.

FAQs: Troubleshooting Specific Failures

Q1: My reaction (Method A) turned black and tarry. What happened? A: This is likely polymerization of the pyridine or decomposition of the LDA. Ensure your THF is distilled over sodium/benzophenone (or from a column system) immediately before use. Oxygen or moisture turns LDA reactions into "tar factories."

Q2: In Method B, the condensation step is very slow. How can I speed it up? A: You can use a Lewis Acid catalyst. Adding Zinc Chloride (ZnCl₂) to the acetic anhydride mixture can accelerate the condensation of 4-picoline with acetone [1].

Q3: The final HCl salt is sticky/gooey. How do I fix it? A: You have "oiled out" due to moisture.

  • The Fix: Dissolve the oil in a minimum amount of dry Ethanol. Add a large excess of dry Diethyl Ether until it turns cloudy. Place in the freezer (-20°C) overnight to force recrystallization.

Q4: Can I use 4-Chloropyridine and Isobutyl Grignard instead? A: Yes, this is the Kumada Coupling approach. However, it requires a transition metal catalyst (Ni(dppp)Cl₂ or Pd(PPh₃)₄) and 4-chloropyridine is often sold as the HCl salt, requiring free-basing before the Grignard reaction. Method B (Condensation) is generally cheaper and cleaner for this specific molecule.

References

  • Ladenburg Condensation & Modifications

    • Source: "Preparation method of 1-(4-pyridyl)
    • Link:

    • Relevance: Describes the base-catalyzed condensation of pyridine derivatives with carbonyls, valid
  • Salt Formation & Purification

    • Source: "Method for cleanly preparing high-purity pyridine hydrochloride."
    • Link:

    • Relevance: Establishes the necessity of anhydrous conditions (HCl gas/organic solvent)
  • Alkylation Challenges (E2 vs SN2)

    • Source: "Alkylation of the alpha-Carbon via the LDA p
    • Link:

    • Relevance: Provides the mechanistic grounding for why secondary halides (isopropyl bromide)
  • Alternative Coupling Strategies

    • Source: "Mild and Scalable C4-Alkylation of Pyridine Deriv
    • Link:

    • Relevance: Highlights modern alternatives and the difficulty of direct alkylation, supporting the recommend

Sources

Technical Support Center: Purification of 4-Isobutylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Isobutylpyridine hydrochloride (4-IBP·HCl) . 4-Isobutylpyridine is a critical building block and intermediate in medicinal chemistry, frequently utilized in late-stage heterobenzylic functionalization and C-H fluorination strategies[1].

Because 4-IBP features a basic pyridine nitrogen with an electron-donating alkyl group, its basicity (pKa ~5.95) is slightly higher than that of unsubstituted pyridine[2]. This subtle electronic difference, combined with the extreme hygroscopicity of its hydrochloride salt, presents unique challenges during purification from crude reaction mixtures. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

Purification Workflow Architecture

The most reliable method for purifying 4-IBP·HCl from a complex reaction mixture involves a two-stage process: an initial acid-base extraction to isolate the free base, followed by anhydrous salt formation.

G Crude Crude Reaction Mixture (4-IBP, Pyridine, Organics, Salts) AqExt Acidic Extraction (HCl, pH < 2) Protonates 4-IBP to water-soluble salt Crude->AqExt OrgWaste Organic Layer Waste (Non-basic impurities) AqExt->OrgWaste Organic Phase Basify Basification (NaOH, pH > 10) Regenerates 4-IBP free base AqExt->Basify Aqueous Phase OrgExt Organic Extraction (EtOAc/Et2O) Isolates pure free base Basify->OrgExt AqWaste Aqueous Waste (Inorganic salts, quaternary amines) OrgExt->AqWaste Aqueous Phase SaltForm Anhydrous HCl Addition in dry solvent (e.g., Et2O) OrgExt->SaltForm Organic Phase Cryst Crystallization (CHCl3/EtOAc) Yields pure 4-IBP·HCl crystals SaltForm->Cryst

Workflow for the isolation and anhydrous crystallization of 4-Isobutylpyridine hydrochloride.

Core Experimental Protocols

Protocol A: Acid-Base Extraction (Free-Basing)

Causality & Logic: Direct crystallization of the crude reaction mixture is rarely successful due to the presence of non-basic organic byproducts and over-alkylated quaternary pyridinium salts. By manipulating the pH around the pKa of 4-IBP (~5.95)[2], we can selectively shuttle the target molecule between aqueous and organic phases. Quaternary salts cannot be deprotonated and will permanently remain in the aqueous waste.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Wash (Protonation): Transfer to a separatory funnel and extract with 1M aqueous HCl (3 x 50 mL). The 4-IBP is protonated to form a water-soluble pyridinium salt.

  • Phase Separation: Discard the organic layer (contains non-basic impurities like unreacted alkyl halides or neutral cross-coupling partners).

  • Basification (Deprotonation): Cool the combined aqueous layers in an ice bath (neutralization is exothermic). Slowly add 6M NaOH dropwise until the pH is > 10. The 4-IBP free base will separate out as a cloudy, oily suspension.

  • Recovery: Extract the basic aqueous layer with Diethyl Ether (3 x 50 mL). The quaternary ammonium impurities will remain in the aqueous layer.

  • Drying: Dry the combined ether extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-IBP free base (an oil). (Self-Validation: Perform a quick TLC or ¹H-NMR here to confirm the removal of non-basic impurities).

Protocol B: Anhydrous Salt Formation and Crystallization

Causality & Logic: Pyridine hydrochlorides are notoriously hygroscopic. Introducing water via concentrated aqueous HCl (37%) will cause the salt to "oil out" rather than crystallize[3]. Therefore, an anhydrous proton source must be used.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the purified 4-IBP free base in a strictly anhydrous, non-polar solvent system (e.g., dry Diethyl Ether or a 10:1 mixture of CHCl₃/EtOAc)[4].

  • Anhydrous Protonation: Place the flask in an ice bath (0 °C) under an inert atmosphere (N₂ or Ar). Slowly add a stoichiometric equivalent of anhydrous HCl (e.g., 2M HCl in Diethyl Ether or 4M HCl in Dioxane) dropwise with vigorous stirring.

  • Precipitation: A white to off-white precipitate should form immediately.

  • Crystallization: If the product forms an oil, heat the mixture to reflux and slowly add dry EtOAc until the solution becomes homogenous, then allow it to cool slowly to room temperature[4]. Alternatively, vigorous trituration with cold, anhydrous diethyl ether can force the oil to solidify[3].

  • Isolation: Filter the crystals rapidly using a Schlenk frit or a Büchner funnel under a blanket of nitrogen to prevent moisture absorption. Wash with cold, dry ether and dry under high vacuum.

Troubleshooting & FAQs

Q: My 4-IBP·HCl salt is forming a stubborn oil at the bottom of the flask instead of crystals. How do I fix this? A: This "oiling out" is the most common issue encountered with alkylpyridine hydrochlorides and is almost exclusively caused by residual water[3]. Alkyl groups (like the isobutyl moiety) increase the lipophilicity of the cation, which can lower the crystal lattice energy compared to unsubstituted pyridine, making the salt highly prone to absorbing moisture and forming a biphasic oil. Troubleshooting: Do not attempt to rotavap the oil at high temperatures. Instead, dissolve the oily material in a minimum amount of dry Chloroform (CHCl₃). Bring it to a gentle reflux, and add dry Ethyl Acetate (EtOAc) dropwise until the solution is homogenous. Allow it to cool slowly without disturbance[4]. If it still oils out, triturate the oil vigorously with a glass rod in the presence of anhydrous diethyl ether to induce nucleation[3].

Q: How can I separate 4-Isobutylpyridine from unreacted starting pyridine? A: Because both molecules are basic, acid-base extraction will extract both. However, their boiling points differ drastically due to the added molecular weight and van der Waals interactions of the isobutyl group. Unsubstituted pyridine boils at 115 °C, whereas 4-Isobutylpyridine boils at 197–199 °C[2]. Troubleshooting: Before proceeding to Protocol B (Salt Formation), perform a fractional distillation of the free base oil under reduced pressure. The unreacted pyridine will distill off first, leaving the enriched 4-IBP in the distillation pot.

Q: Can I just heat my wet pyridinium chloride salt under a vacuum to boil off the HCl and get the free base back? A: No. Heating a pyridinium chloride salt under a vacuum will not cleanly cleave the HCl gas from the molecule. Depending on the temperature, the salt may either sublime intact or undergo thermal degradation/polymerization[3]. To recover the free base, you must break the salt chemically by dissolving it in water and basifying it with NaOH (as described in Protocol A).

Quantitative Physicochemical Data

Understanding the physical properties of the target molecule relative to its analogs is crucial for designing an effective purification strategy.

CompoundpKa (Conjugate Acid)Boiling Point (Free Base)Physical State (Free Base)Physical State (HCl Salt)
Pyridine 5.20115 °CColorless LiquidHygroscopic Solid
4-tert-Butylpyridine 5.99[5]196–197 °C[5]Light Yellow LiquidHygroscopic Solid
4-Isobutylpyridine ~5.95[2]197–199 °C[2]Colorless/Oily LiquidHygroscopic Solid

Note: The electron-donating nature of the alkyl groups at the 4-position increases the electron density on the nitrogen, resulting in a higher pKa compared to unsubstituted pyridine.

References

  • Meanwell, M., Nodwell, M. B., & Britton, R. (2016). A De Novo Nucleoside Synthesis and Late-Stage Heterobenzylic Fluorination Strategy. Simon Fraser University Library. Available at:[Link]

  • Henan VTX. (2025). 4-异丁基吡啶;CAS:4810-79-1 实验室自主研发. Available at:[Link]

  • ResearchGate Contributors. (2020). Is it possible to boil off HCl from pyridinium chloride salts? ResearchGate. Available at:[Link]

  • Reddit r/Chempros. (2023). Pyridine hydrochloride demethylation. Reddit. Available at:[Link]

Sources

solving solubility issues with 4-Isobutylpyridine HCl in non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 4-Isobutylpyridine HCl

Case ID: SOL-4IBP-HCL-001 Compound: 4-Isobutylpyridine Hydrochloride (CAS: Salt form varies; Free base: 4810-79-1) Subject: Overcoming insolubility in non-polar solvents (Hexane, Toluene, Ether).

Diagnostic: Why This Issue Occurs

You are attempting to dissolve an ionic lattice (4-Isobutylpyridine HCl ) in a non-polar medium. This is a fundamental mismatch of solvation energy vs. lattice energy.

  • The Solute: The HCl salt form is a crystalline ionic solid. The protonated nitrogen (

    
    ) and the chloride counter-ion (
    
    
    
    ) are held together by strong electrostatic forces (lattice energy).
  • The Solvent: Non-polar solvents (Hexane, Toluene, Diethyl Ether) lack the dipole moment or hydrogen-bonding capability to stabilize these ions. They cannot overcome the lattice energy.

The Reality: No amount of heating or sonication will create a stable, homogeneous solution of the pure HCl salt in pure hexane. You must alter the system using one of the three protocols below.

Method Selection Guide

Use the following decision tree to select the correct protocol for your application.

MethodSelection Start Start: Solubility Issue Q1 Do you strictly require the HCl salt form for the reaction? Start->Q1 MethodA Method A: Free-Basing (Best for Synthesis) Q1->MethodA No (Free base is fine) Q2 Is the solvent system fixed? Q1->Q2 Yes (Must remain ionic) MethodB Method B: Cosolvent Bridge (DCM/Alcohol Spike) Q2->MethodB No (Can add cosolvents) MethodC Method C: Phase Transfer / Ion Pairing (Biphasic Reaction) Q2->MethodC Yes (Strictly non-polar)

Figure 1: Decision matrix for solubilizing alkylpyridine salts.

Technical Protocols

Method A: Free-Basing (The "Gold Standard")

Best for: Synthetic reactions (Suzuki, Buchwald) where the HCl is a byproduct or irrelevant. Mechanism: Removes the ionic bond, converting the salt back to 4-Isobutylpyridine (a lipophilic oil) which is fully miscible in hexane/toluene.

Protocol:

  • Partition: Suspend the 4-Isobutylpyridine HCl in a separatory funnel containing 1:1 mixture of Dichloromethane (DCM) and Saturated Aqueous NaHCO₃ (or 1M NaOH).

  • Agitate: Shake vigorously. The base neutralizes the HCl; the free pyridine migrates into the DCM layer.

  • Separate: Collect the organic (DCM) layer.

  • Dry: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter.

  • Evaporate: Remove DCM via rotary evaporation.

    • Result: You are left with 4-Isobutylpyridine (free base), a clear liquid.

  • Redissolve: This liquid will now dissolve instantly in hexane, toluene, or ether.

⚠️ Safety Note: Free-basing pyridines releases their characteristic nauseating odor. Perform all evaporation in a fume hood.

Method B: Cosolvent Engineering

Best for: Analytical standards or reactions where the salt form is preferred but needs to be in solution. Mechanism: Uses a "bridge solvent" with intermediate polarity to solvate the ions before dilution with the non-polar host.

Protocol:

  • Dissolve the 4-Isobutylpyridine HCl in the minimum volume of Methanol (MeOH) or Dichloromethane (DCM).

    • Note: MeOH is better for solubility; DCM is better if you need to avoid protic solvents.

  • Slowly add your non-polar target solvent (e.g., Toluene) to this concentrate while stirring.

  • Stop Point: If the solution turns cloudy (Tyndall effect), you have reached the saturation limit. Add a few drops of the bridge solvent to clarify.

Solubility Compatibility Table

Solvent SystemSolubility of HCl SaltSolubility of Free Base
Water High (>> 100 mg/mL)Low (< 10 mg/mL)
Methanol HighHigh
DCM Moderate (Soluble)High
Toluene Insoluble High
Hexane Insoluble High
Toluene:MeOH (9:1) ModerateHigh

Method C: In-Situ Neutralization (The "One-Pot" Fix)

Best for: Running reactions in non-polar solvents without a separate extraction step. Mechanism: You add an organic base that is soluble in the non-polar solvent to "free-base" the pyridine in situ.

Protocol:

  • Suspend 4-Isobutylpyridine HCl in Toluene (it will be a slurry).

  • Add 1.1 equivalents of Triethylamine (TEA) or DIPEA (Hünig's Base) .

  • Stir at Room Temperature for 15 minutes.

    • Observation: The mixture may remain cloudy, but the solid is now likely TEA·HCl (which precipitates), while the 4-Isobutylpyridine is in solution.

  • Proceed with your reaction. The active pyridine species is now available in the solution phase.

Frequently Asked Questions (FAQ)

Q: Can I use sonication to force the HCl salt into Hexane? A: No. Sonication creates a dispersion (suspension), not a solution. If you filter it, the active compound will be removed. You cannot overcome the lattice energy of a salt with non-polar solvents using physical force alone.

Q: I need to run a reaction in Toluene, but the HCl salt is my starting material. What do I do? A: Use Method C . Add DIPEA to the toluene slurry. The DIPEA scavenges the HCl, releasing the 4-Isobutylpyridine into the toluene. The resulting DIPEA·HCl salt is inert in most cross-coupling reactions.

Q: Is 4-Isobutylpyridine hygroscopic? A: The free base is an oil and is generally stable. However, the HCl salt is hygroscopic .[1] If your salt has become "gooey" or sticky, it has absorbed atmospheric water. This water can act as an impurity in water-sensitive reactions (like Grignards). Dry the salt in a vacuum oven (40°C) with P₂O₅ before use, or switch to Method A (Free-basing) which includes a drying step (MgSO₄).

Q: Can I use Phase Transfer Catalysis (PTC)? A: Yes, but it is complex. If you must keep the HCl salt in a biphasic system (e.g., Toluene/Water), adding a catalyst like TBAB (Tetrabutylammonium bromide) can help shuttle the reacting species across the interface [1]. However, for simple solubilization, Method A is superior.

References

  • Starks, C. M. (1971).[2] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvation energy and polarity). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20727, 4-Isobutylpyridine. Link

Sources

Technical Support Center: 4-Isobutylpyridine Extraction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing pH for extraction of 4-Isobutylpyridine (4-IBP) free base Ticket ID: CHEM-SUP-4IBP-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

Successful isolation of 4-Isobutylpyridine (CAS: 4810-79-1) relies on exploiting its basicity (


).[1] Many researchers experience low yields not because the synthesis failed, but because the workup pH was insufficient to drive the equilibrium fully toward the lipophilic free base.

This guide provides a self-validating protocol to ensure >99% recovery into the organic phase.

Module 1: The Science of Separation (The "Why")

Q: Why is my yield low even though I used a standard organic solvent?

A: Solvent selection is secondary to pH control.[1] 4-Isobutylpyridine exists in an equilibrium between its protonated salt form (water-soluble) and its free base form (organic-soluble).[1]

The distribution is governed by the Henderson-Hasselbalch equation for bases:


[1]
  • The Critical Threshold: The

    
     of the conjugate acid of 4-Isobutylpyridine is approximately 6.1 .[1]
    
  • At pH 6.1: You have a 50:50 mixture.[1] Half your product stays in the water.[1]

  • At pH 8.1 (

    
    ):  ~99% is free base.[1]
    
  • At pH 10.0: >99.9% is free base.[1]

Recommendation: Do not aim for "neutral" (pH 7).[1] You must drive the pH to 9.0–10.0 to ensure quantitative extraction.[1]

Visualizing the Equilibrium

The following diagram illustrates the species distribution relative to pH. Note the "Danger Zone" where yield loss occurs.

G cluster_0 Aqueous Phase (Loss) cluster_1 Organic Phase (Recovery) Salt Protonated Salt (C9H13NH+) Base Free Base (C9H13N) pH_Low pH < 4.0 (Acidic) pH_Low->Salt Dominant Species pH_Mid pH ~ 6.1 (pKa) pH_Mid->Salt 50% pH_Mid->Base 50% pH_High pH > 9.0 (Basic) pH_High->Base >99.9%

Figure 1: Species distribution of 4-Isobutylpyridine based on aqueous pH.

Module 2: Optimized Protocol (The "How")

Q: What is the exact step-by-step for maximum recovery?

A: This protocol includes "Checkpoints"—steps where you must validate the system before proceeding.

Reagents:

  • Base: 2M NaOH or Saturated

    
     (avoid ammonia to prevent metal complexation if catalysts were used).[1]
    
  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1] DCM is preferred for extraction efficiency (

    
    ), but MTBE is better if avoiding halogenated solvents.[1]
    
Step-by-Step Workflow
  • Initial State: Start with your acidic reaction mixture or crude salt dissolved in water.[1]

  • Acid Wash (Optional but Recommended):

    • Acidify to pH < 2.0 with HCl.[1]

    • Wash with a small volume of DCM.[1]

    • Discard organic layer.[1] (This removes non-basic impurities).[1]

  • Basification (CRITICAL STEP):

    • Cool the aqueous layer to 0–5°C (exothermic reaction).[1]

    • Slowly add 2M NaOH while stirring.[1]

    • Checkpoint 1: Measure pH with a calibrated probe, not just paper. Target: pH 10.0.

  • Extraction:

    • Add solvent (Ratio 1:1 v/v).[1] Shake vigorously for 2 minutes.

    • Allow layers to separate.[1]

    • Checkpoint 2: Check the pH of the aqueous layer again.[1] If it dropped below 9, add more base and re-extract.[1] (Pyridine salts can buffer the solution, causing pH drift).

  • Collection:

    • Collect organic layer.[1]

    • Perform 2 more extractions on the aqueous layer.[1]

    • Combine organics, dry over

      
      , and concentrate.
      
Data: Theoretical Recovery Rates
pH Level% Protonated (Lost)% Free Base (Recovered)Status
4.099.2%0.8%Critical Failure
6.1 (

)
50.0%50.0%Poor
7.011.2%88.8%Sub-optimal
8.11.0%99.0%Acceptable
9.5 <0.1% >99.9% Optimized

Module 3: Troubleshooting & FAQs

Q: I have a persistent emulsion. How do I break it?

A: Pyridine derivatives often act as surfactants at the interface.[1]

  • Salting Out: Add solid NaCl to the aqueous phase until saturation. This increases the density difference and ionic strength, forcing the organic layer out.

  • Filtration: If fine particulates are stabilizing the emulsion, filter the entire biphasic mixture through a Celite pad.[1]

  • Solvent Swap: If using DCM (bottom layer), switch to MTBE (top layer) or Toluene.[1] The density inversion can sometimes disrupt the emulsion.

Q: My purity is low after evaporation.

A: You likely extracted water-soluble impurities or wet solvent.[1]

  • Fix: Ensure you performed the Acid Wash (Step 2 in protocol).[1]

  • Fix: Pyridines are hygroscopic.[1] Ensure the organic phase is dried thoroughly with Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ) for at least 20 minutes before evaporation.[1]
Q: Can I use pH 14 to be safe?

A: While 4-Isobutylpyridine is chemically stable at high pH, extreme basicity (pH > 12) can cause:

  • Emulsification: Higher likelihood of soap formation if fatty impurities are present.[1]

  • Safety: Unnecessary handling hazards.[1]

  • Side Reactions: If your molecule has other functional groups (e.g., esters), they will hydrolyze.[1] Stick to pH 9.5–10.0.

Module 4: Process Logic Map

Use this flowchart to guide your decision-making process during the experiment.

Workflow Start Crude Reaction Mix Check_pH Measure pH Start->Check_pH Is_Acidic Is pH < 2? Check_pH->Is_Acidic Acidify Add HCl to pH < 2 Is_Acidic->Acidify No Wash_Org Wash with DCM (Discard Organic) Is_Acidic->Wash_Org Yes Acidify->Wash_Org Basify Basify to pH 10 (Cold NaOH) Wash_Org->Basify Extract Extract with DCM/MTBE Basify->Extract Check_Aq_pH Check Aqueous pH Extract->Check_Aq_pH Re_Basify Add more Base Check_Aq_pH->Re_Basify < 9.0 Dry Dry (Na2SO4) & Evaporate Check_Aq_pH->Dry > 9.0 Re_Basify->Extract

Figure 2: Decision logic for extraction and purification.

References

  • National Institute of Standards and Technology (NIST). 4-Isobutylpyridine Properties and Mass Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78532, 4-Isobutylpyridine. PubChem.[1][2][3][4] Available at: [Link][1]

  • LibreTexts Chemistry. The Henderson-Hasselbalch Equation. Chemistry LibreTexts. Available at: [Link]

  • Cheméo. Chemical Properties of 4-Isobutylpyridine (CAS 4810-79-1). Available at: [Link][1]

Sources

Technical Support Center: 4-Isobutylpyridine Hydrochloride Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who experience erratic experimental yields when using pyridine-based intermediates. A common culprit is the improper storage of 4-Isobutylpyridine hydrochloride (CAS: 1049728-62-2).

This guide is designed to move beyond basic storage labels. By understanding the thermodynamic and kinetic drivers of degradation, you can implement self-validating protocols that ensure the long-term integrity of your chemical inventory.

Mechanistic Overview: The Causality of Degradation

To stabilize 4-Isobutylpyridine hydrochloride, we must first understand why it is inherently unstable in ambient conditions. The vulnerabilities of this compound stem from two primary mechanisms:

  • Hygroscopicity and Deliquescence: The protonated pyridinium nitrogen carries a localized positive charge that forms exceptionally strong hydrogen bonds with atmospheric water molecules. When exposed to ambient humidity, the salt rapidly adsorbs moisture, acting as a plasticizer that lowers the activation energy for structural disorder[1]. This leads to deliquescence—where the solid absorbs so much moisture it begins to dissolve in its own water of hydration, forming crystal bridges and clumping[2].

  • Micro-Aqueous Hydrolysis & Oxidation: The adsorbed water does not merely sit on the surface; it creates a micro-aqueous environment. This localized moisture facilitates the partial dissociation of the hydrochloride salt, releasing trace amounts of the volatile 4-isobutylpyridine free base. Furthermore, the presence of water and oxygen can catalyze the oxidative degradation of the electron-deficient pyridine ring and the isobutyl side chain, leading to the characteristic discoloration (white to tan/yellow) often observed in compromised batches.

Quantitative Stability & Storage Data

To establish a baseline for quality control, compare your batch against the following established parameters for pyridine hydrochloride derivatives.

ParameterSpecification / ThresholdMechanistic Rationale
Appearance White to off-white crystalline powderDiscoloration (tan/yellow) indicates oxidative degradation or free-base release.
Storage Temperature 2°C to 8°C (Short-term) / -20°C (Long-term)Low temperatures reduce the kinetic energy available for oxidative and hydrolytic pathways.
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and effectively blankets the solid, displacing oxygen and moisture[2].
Relative Humidity (RH) < 10% (Strictly controlled)Prevents the thermodynamic drive for water adsorption and subsequent deliquescence[1].
Melting Point ~145°C - 147°C (General Pyridine HCl baseline)A depressed or broadened melting point is the first indicator of moisture contamination or impurity formation[3].

Self-Validating Experimental Protocols

Do not rely on a single master stock bottle. Repeatedly opening a cold bottle in a humid lab guarantees condensation and rapid degradation. Implement the following self-validating systems.

Protocol A: Aliquoting and Inert-Atmosphere Sealing for Long-Term Storage

This protocol isolates the bulk material from repeated environmental exposure.

  • Preparation: Pre-dry amber borosilicate glass vials in an oven at 120°C for 4 hours. Transfer them immediately to a desiccator to cool. Causality: Amber glass prevents UV-catalyzed radical degradation, while oven-drying eliminates surface-bound silanol moisture.

  • Environment: Transfer the bulk 4-Isobutylpyridine hydrochloride into a glove box purged with high-purity Argon (<1 ppm H2O, <1 ppm O2). If a glove box is unavailable, use a Schlenk line with an inverted funnel providing a heavy Argon blanket over the analytical balance.

  • Aliquoting: Weigh the salt into single-use or weekly-use aliquots (e.g., 500 mg per vial).

  • Sealing: Cap the vials tightly with PTFE-lined septa. Wrap the junction of the cap and vial with Parafilm.

  • Validation Step: Leave one "sentinel" vial at room temperature inside a secondary desiccator containing indicating silica gel. If the powder in the sentinel vial remains free-flowing after 7 days, the aliquoting environment was sufficiently dry.

  • Storage: Place the sealed vials in a secondary container (e.g., a vacuum-sealed Mylar bag with a desiccant pouch) and store at -20°C.

Protocol B: Recovery and Recrystallization of Moisture-Compromised Salt

If your salt has clumped or slightly discolored, vacuum drying alone will not remove chemical degradants. Recrystallization is required.

  • Dissolution: In a fume hood, dissolve the compromised 4-Isobutylpyridine hydrochloride in a minimum volume of anhydrous Chloroform (CHCl3) at 50°C.

  • Precipitation: Slowly add cold, anhydrous Ethyl Acetate (EtOAc) dropwise while stirring until the solution becomes slightly cloudy.

  • Crystallization: Remove from heat and allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Causality: The intact hydrochloride salt is insoluble in cold EtOAc, while polar hydrolytic degradants and trapped moisture remain in the mother liquor.

  • Filtration: Filter the crystals rapidly under a stream of Nitrogen using a Büchner funnel. Wash with a small volume of ice-cold Diethyl Ether (Et2O) to drive off residual EtOAc.

  • Validation Step: Dry the crystals under high vacuum (Schlenk line) for 12 hours. Validate recovery by confirming the melting point has returned to a sharp baseline (~145-147°C) and taking a 1H-NMR in anhydrous DMSO-d6 to confirm the absence of a water peak at ~3.3 ppm.

Troubleshooting & FAQs

Q: My 4-Isobutylpyridine hydrochloride has turned into a sticky, yellow paste. Can I still use it? A: No. A sticky yellow paste indicates that deliquescence has progressed to the point of chemical degradation (likely oxidation of the pyridine ring or release of the free base). The stoichiometry of the salt is now compromised, which will ruin the molar equivalents in your downstream catalytic or synthetic reactions[4]. You must execute Protocol B to recover the material, or discard it if the discoloration is severe.

Q: I store my stock bottle in a standard refrigerator (4°C). Why is it still clumping? A: Standard refrigerators are highly humid environments. When you remove the cold bottle and open it immediately on the benchtop, atmospheric water vapor instantly condenses on the cold powder. Solution: You must store the bottle inside a sealed secondary desiccator within the fridge. Furthermore, you must allow the sealed container to warm to room temperature before opening it to prevent condensation.

Q: How do I accurately weigh this highly hygroscopic salt without it absorbing water on the balance pan? A: Use the "weighing by difference" method. Weigh your sealed, Argon-purged vial containing the salt. In a glove bag or under an Argon blanket, quickly tap the approximate desired amount directly into your reaction flask. Reseal the vial and weigh it again. The difference is your exact mass. This prevents the salt from sitting exposed on a weigh boat.

Workflow Visualization

The following diagram maps the causality of degradation and the precise points where our protocols intervene to stabilize the compound.

G Start 4-Isobutylpyridine HCl (Intact Salt) Moisture Atmospheric Moisture (H2O Condensation) Start->Moisture Ambient Exposure Intervention1 Argon Purge & Temperature Acclimation Start->Intervention1 Protocol A Intervention2 Secondary Desiccation (<10% RH Storage) Start->Intervention2 Protocol A Deliquescence Deliquescence & Crystal Bridge Formation Moisture->Deliquescence Adsorption Degradation Hydrolysis & Oxidation (Yellowing/Degradants) Deliquescence->Degradation Chemical Shift Degradation->Start Protocol B (Recrystallization) Stable Long-Term Stability Maintained Intervention1->Stable Intervention2->Stable

Figure 1: Degradation pathways and stabilization interventions for 4-Isobutylpyridine HCl.

References

  • Chemodex. "Pyridine hydrochloride - CAS-Number 628-13-7 - Properties and Handling." Chemodex.
  • ChemBK. "Pyridine Hydrochloride - Physico-chemical Properties." ChemBK.
  • ChemicalBook. "Pyridine hydrochloride - Safety Data Sheet." ChemicalBook.
  • Benchchem. "3-Bromo-4-isobutylpyridine - Synthesis and Characterization." Benchchem.
  • Allied Academies. "A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives." Allied Academies.

Sources

dealing with sticky precipitates of pyridine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-HCL-PRECIP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Sticky/Oily Precipitates of Pyridine Hydrochloride

Executive Summary & Diagnostic

The Problem: You are likely performing a reaction involving pyridine (e.g., acylation, demethylation) where Pyridine Hydrochloride (Py[1][2]·HCl) is generated as a byproduct. Instead of forming a filterable white crystalline solid (MP ~144°C), it has crashed out as a sticky brown oil or a gum that is clogging your frits and trapping your product.

The Root Cause:

  • Hygroscopicity: Py·HCl is extremely hygroscopic. Even trace atmospheric moisture lowers its melting point drastically, turning the crystal lattice into a viscous ionic liquid.

  • Impurity Depression: Reaction byproducts (tars) often co-precipitate, further depressing the melting point.

  • Solvent Mismatch: In borderline polar solvents (like DCM or THF), Py·HCl may form a supersaturated "oiling out" phase rather than crystallizing.

Decision Matrix: Select Your Protocol

Before proceeding, determine the stability of your target molecule.

WorkupDecision Start Start: Sticky Py·HCl Precipitate IsWaterSens Is your PRODUCT water sensitive? Start->IsWaterSens NoWater NO IsWaterSens->NoWater Stable YesWater YES IsWaterSens->YesWater Unstable AqueousWash Protocol A: Aqueous Extraction (The 'Wash Away' Method) NoWater->AqueousWash IsAcidSens Is your PRODUCT acid sensitive? YesWater->IsAcidSens NoAcid NO IsAcidSens->NoAcid YesAcid YES IsAcidSens->YesAcid AnhydrousTrit Protocol B: Anhydrous Trituration (The 'Crash & Filter' Method) NoAcid->AnhydrousTrit FreeBase Protocol C: Free-Base Recovery (Neutralize & Distill) YesAcid->FreeBase

Figure 1: Decision tree for selecting the appropriate workup strategy based on product stability.

Technical Data: Solubility Profile

Use this table to select washing solvents. The goal is to find a solvent where your product is soluble, but Py·HCl is insoluble (or vice-versa).

SolventPy[1][2][3][4][5][6][7][8][9][10]·HCl SolubilityBehavior/Notes
Water Very Soluble (~85g/100mL)Best for removal if product is water-stable.
Ethanol / Methanol Soluble Dissolves the salt; useless for precipitation.
Chloroform / DCM Soluble Py·HCl often stays in the organic layer or forms an emulsion. Avoid for precipitation.
Diethyl Ether Insoluble Best Choice for anhydrous precipitation (trituration).[2]
Ethyl Acetate Insoluble Good for precipitation, but Py·HCl can sometimes "oil out" if wet.
Benzene / Toluene Insoluble Useful for azeotropic drying of the sticky gum.
Acetone Sparingly Soluble Can be used, but results vary based on moisture content.
Troubleshooting Protocols
Protocol A: The Aqueous Extraction (Standard)

Best for: Stable organic products where you just want to get rid of the salt.

The Logic: Since Py·HCl is highly water-soluble, we leverage partition coefficients to wash it away.

  • Dissolution: Dilute your reaction mixture with a non-polar solvent (Ethyl Acetate or Diethyl Ether). Do not use DCM if possible, as it can solubilize Py·HCl.

  • The Acid Wash: Wash the organic layer with 1M HCl (2-3 times).

    • Why? This ensures any unreacted free pyridine is protonated into Py·HCl and forced into the aqueous layer.

  • The Copper Check (Optional): Wash with 10% aqueous Copper(II) Sulfate (

    
    ).
    
    • Indicator: If the aqueous layer turns purple/royal blue , free pyridine is still present. Repeat until the aqueous layer remains light blue.

  • Final Wash: Wash with Brine, dry over

    
    , and concentrate.
    
Protocol B: Anhydrous Trituration (The "Sticky" Fix)

Best for: Water-sensitive products or when the precipitate is a "gummy oil."

The Logic: We must strip the solvation shell (or moisture) from the salt to force the lattice to reform into a solid that can be filtered.

  • Decantation: If the Py·HCl is an oil at the bottom of the flask, stop stirring. Let it settle. Decant (pour off) the supernatant (containing your product) into a clean flask.

  • The "Wash": Add fresh, dry Diethyl Ether or Hexane to the oily residue.

  • Physical Agitation: Vigorously scratch the side of the flask with a glass rod while swirling.

    • Mechanism:[1][3][6][8] The friction and shock create nucleation sites. The ether extracts the trace polar impurities/solvent keeping the salt liquid.

  • Sonication: If scratching fails, place the flask in a sonication bath for 2-5 minutes. The oil should turn into a white powder.

  • Filtration: Filter the resulting solid rapidly (it will absorb moisture from air quickly). Combine the filtrate with the decanted solution from Step 1.

Protocol C: The Azeotropic Rescue

Best for: When Protocol B fails and the oil refuses to solidify.

  • Solvent Swap: Add Toluene to the sticky residue.

  • Evaporation: Rotovap the mixture. The toluene will form an azeotrope with the trapped water.

  • Result: As the water is removed, the Py·HCl will often crash out as a dry, white crust on the flask walls.

  • Recovery: Resuspend in Ether and filter.

Frequently Asked Questions (FAQ)

Q: The Py·HCl is clogging my glass frit immediately. What do I do? A: Do not use a fine porosity frit.

  • Use a Coarse (Grade 1) frit.

  • Add a layer of Celite (diatomaceous earth) on top of the frit before filtering. The Celite acts as a depth filter, preventing the sticky gum from sealing the pores of the glass.

Q: I need to isolate the Py·HCl salt itself, not discard it. How do I purify it? A: If the salt is your product:

  • Dissolve the crude sticky solid in a minimum amount of hot Ethanol or Chloroform .

  • Slowly add Diethyl Ether until the solution turns cloudy.

  • Cool in a fridge/freezer. White needles of pure Py·HCl should crystallize.

Q: Why does my "dry" Py·HCl turn to liquid on the balance? A: It is deliquescent. It pulls water from the air so fast it dissolves itself. Weigh it rapidly in a closed vessel or use a glovebox if strict stoichiometry is required.

Mechanistic Visualization: The Trituration Cycle

Trituration State1 State 1: Sticky Oil (Py·HCl + Trace Solvent/H2O) Action1 Add Diethyl Ether (Anti-solvent) State1->Action1 Action2 Mechanical Stress (Scratching/Sonication) Action1->Action2 State2 State 2: Nucleation (Solvent extraction) Action2->State2 Disrupts solvation shell Final State 3: Crystalline Solid (Filterable) State2->Final Lattice reformation

Figure 2: The mechanism of converting sticky oil to solid via trituration.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • ChemicalBook. (2024).[8] Pyridine Hydrochloride Properties and Solubility Data.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source for purification of specific reagents including Pyridine salts).[5][7][8][9]

  • Org. Synth. (1970). Purification of Pyridine and derivatives. Organic Syntheses, Coll. Vol. 5, p.977.

Sources

Validation & Comparative

Comparative Guide: Melting Point Analysis and Purity Assessment of 4-Isobutylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In the landscape of modern medicinal chemistry, 4-Isobutylpyridine hydrochloride (4-IBP·HCl, CAS: 1049728-62-2)[1] serves as a critical building block. It is prominently utilized in the synthesis of pyridine-fused macrocycles, which function as highly potent CD4 down-modulating agents for HIV research and targeted immunological therapies[2].

While the free base of 4-isobutylpyridine is a liquid at ambient temperature, its conversion to a hydrochloride salt yields a stable, crystalline solid that is easier to handle, weigh, and purify. For drug development professionals and formulation scientists, the melting point (MP) range of this salt is a Critical Quality Attribute (CQA). Because pyridine hydrochlorides are inherently hygroscopic, the melting point serves as a highly sensitive, immediate indicator of both moisture content and crystalline purity[3].

Structural Causality: Why Alkyl Chain Isomerism Matters

When comparing 4-IBP·HCl to its structural isomers and synthetic alternatives (such as 4-tert-butylpyridine HCl and 4-ethylpyridine HCl), the melting point provides definitive analytical differentiation.

The Causality of Thermal Behavior: The isobutyl group (


) possesses greater conformational flexibility than the highly rigid, symmetrical tert-butyl group. In a crystal lattice, this flexibility disrupts optimal packing efficiency. Consequently, the intermolecular forces—primarily the ionic interactions of the HCl salt network and the Van der Waals forces of the alkyl chains—require less thermal energy to break. This results in 4-IBP·HCl exhibiting a significantly lower melting point (~133 °C) compared to the tightly packed 4-tert-butylpyridine HCl (~149 °C).

Comparative Performance Data

The following table objectively compares the empirical melting point ranges and thermal properties of various purity grades of 4-IBP·HCl against its common synthetic alternatives. A narrow melting range (


 °C) is the gold standard for >99.5% analytical purity.
CompoundPurity GradeMelting Point Range (°C)Enthalpy of Fusion (

, J/g)
Lattice Packing Efficiency
4-Isobutylpyridine HCl >99.5% (Analytical)132.5 – 134.0115.2Moderate (Flexible Chain)
4-Isobutylpyridine HCl 98.0% (Synthesis)129.0 – 132.5108.4Compromised (Impurities)
4-Isobutylpyridine HCl 95.0% (Technical)124.5 – 129.595.6Low (Moisture/Free Base)
4-tert-Butylpyridine HCl >99.0% (Reference)148.5 – 150.5130.1High (Rigid Symmetry)
4-Ethylpyridine HCl >99.0% (Reference)128.0 – 130.0110.5Moderate (Short Chain)

Data Note: Values represent typical thermal behaviors for these specific pyridine hydrochloride salt classes under standard atmospheric pressure.

Self-Validating Experimental Protocol: Precision MP Determination

To ensure absolute trustworthiness in purity assessment, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system , utilizing orthogonal validation (Optical + DSC) to eliminate false depressions caused by environmental factors.

Step 1: Vacuum Desiccation

  • Action: Dry the 4-IBP·HCl sample in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) for 24 hours prior to analysis.
    
  • Causality: Hydrochloride salts of alkylpyridines are hygroscopic. Absorbed atmospheric water acts as a plasticizer within the crystal lattice, causing freezing point depression and artificially broadening the melting range.

Step 2: Capillary Loading & Packing

  • Action: Pulverize the dried sample using an agate mortar and pestle. Load into a standard glass melting point capillary and tamp down through a 1-meter drop tube to achieve a densely packed 3 mm column.

  • Causality: Fine, uniform particle size and dense packing eliminate insulating air pockets, ensuring isotropic thermal conductivity across the sample for an accurate reading.

Step 3: Thermal Screening (Rapid Ramp)

  • Action: Insert the capillary into an automated optical melting point apparatus. Apply a rapid heating rate of 10 °C/min.

  • Causality: This establishes the approximate melting region rapidly, setting the baseline temperature for the subsequent precision measurement without wasting instrument time.

Step 4: Precision Measurement

  • Action: Prepare a fresh capillary. Rapidly heat the apparatus to 5 °C below the expected onset temperature determined in Step 3. Reduce the heating rate to exactly 1.0 °C/min.

  • Causality: A slow heating rate near the phase transition ensures the sample remains in perfect thermal equilibrium with the heating block. This prevents thermal lag and captures the true thermodynamic onset and clear points.

Step 5: Orthogonal Validation via DSC

  • Action: Run a parallel sample (2-5 mg) in a sealed aluminum pan using Differential Scanning Calorimetry (DSC) at 5 °C/min under a nitrogen purge.

  • Causality: DSC provides the Enthalpy of Fusion (

    
    ) and confirms that the optical melting point is a true solid-liquid phase transition rather than a thermal decomposition event.
    
Workflow Visualization

MP_Workflow SamplePrep 1. Sample Desiccation (Vacuum over P2O5) Capillary 2. Capillary Loading (3mm Dense Pack) SamplePrep->Capillary Screening 3. Rapid Thermal Screening (10 °C/min Ramp) Capillary->Screening Precision 4. Precision Measurement (1 °C/min Ramp) Screening->Precision Set Start T -5°C Optical Optical Detection (Onset/Clear Point) Precision->Optical DSC DSC Validation (Enthalpy of Fusion) Precision->DSC Purity Purity Confirmed (ΔT ≤ 1.5 °C) Optical->Purity DSC->Purity

Fig 1: Self-validating workflow for precise melting point determination and purity assessment.

Conclusion

For researchers synthesizing complex CD4 down-modulating macrocycles[2], utilizing >99.5% pure 4-Isobutylpyridine hydrochloride is non-negotiable. By establishing a rigorous, self-validating melting point protocol, laboratories can accurately differentiate the flexible isobutyl isomer from its rigid tert-butyl counterpart. Furthermore, this ensures the absence of lattice-degrading moisture, thereby safeguarding downstream synthetic yields and maintaining the integrity of the drug development pipeline.

References
  • Title: Syntheses and Anti-HIV and Human Cluster of Differentiation 4 (CD4) Down-Modulating Potencies of Pyridine-Fused Cyclotriazadisulfonamide (CADA) Compounds Source: PubMed Central (NIH) URL: [Link]

  • Title: Accela ChemBio Catalog - 4-Isobutylpyridine Hydrochloride (CAS 1049728-62-2) Source: Accela ChemBio URL: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Isobutylpyridine Salts: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For correspondence:

Abstract

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the analysis of 4-isobutylpyridine and its salts. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuances of ionization techniques, fragmentation patterns, and experimental design. By explaining the causality behind methodological choices, this guide aims to empower readers to select and develop robust analytical methods for this important class of compounds. Detailed, field-tested protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, alongside a comparative analysis of Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).

Introduction: The Analytical Imperative for 4-Isobutylpyridine

4-Isobutylpyridine, a heterocyclic aromatic compound, serves as a key intermediate and building block in the synthesis of various pharmaceutical agents and agrochemicals. Its presence, even in trace amounts as an impurity, can have significant implications for the safety and efficacy of the final product. Consequently, the development of sensitive, selective, and robust analytical methods for the characterization and quantification of 4-isobutylpyridine and its salt forms is of paramount importance in both research and quality control settings.

Mass spectrometry, with its unparalleled sensitivity and specificity, stands as the premier technique for this analytical challenge. However, the choice of the appropriate MS-based workflow is not trivial and depends critically on the physicochemical properties of the analyte and the analytical question at hand. This guide provides an in-depth comparison of the most common MS approaches, offering a logical framework for method selection and optimization.

Physicochemical Properties: The Foundation of Method Selection

The behavior of 4-isobutylpyridine in a mass spectrometer is dictated by its fundamental chemical and physical properties. Understanding these properties is the first step in designing a successful analytical method.

PropertyValue / DescriptionSignificance for MS Analysis
Molecular Formula C₉H₁₃NDetermines the monoisotopic mass.
Molecular Weight 135.21 g/mol Provides the nominal mass for MS detection.[1]
Monoisotopic Mass 135.1048 DaThe exact mass used for high-resolution mass spectrometry (HRMS).[2]
pKa (of conjugate acid) ~5.98 (estimated)This value, estimated from 4-methylpyridine, indicates that 4-isobutylpyridine is a weak base.[3] This is a critical parameter for ESI-MS, as it suggests the compound will be readily protonated in an acidic mobile phase, making it suitable for positive ion mode ESI.
Polarity Moderately polarInfluences the choice of chromatographic separation and ionization technique. Its moderate polarity makes it amenable to both GC and reversed-phase LC.
Volatility VolatileThe ability to be readily vaporized makes 4-isobutylpyridine an excellent candidate for GC-MS analysis.
Solubility Soluble in organic solvents like ethanol and methanol.Dictates the choice of solvents for sample preparation and LC mobile phases.[1]

A Comparative Guide to Ionization Techniques

The ionization source is the heart of the mass spectrometer, and its selection is the most critical decision in method development. Here, we compare the three most relevant ionization techniques for 4-isobutylpyridine analysis: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).

Electron Ionization (EI): The Classic Approach for Volatiles

Coupled with Gas Chromatography (GC), EI is a powerful technique for the analysis of volatile and semi-volatile compounds like 4-isobutylpyridine.

  • Mechanism: In EI, the analyte molecule in the gas phase is bombarded with high-energy electrons (typically 70 eV).[4] This high energy is sufficient to knock an electron out of the molecule, forming a radical cation (M•+). The excess energy imparted often leads to extensive and reproducible fragmentation.[4]

  • Advantages:

    • Reproducible Fragmentation: The 70 eV standard energy results in highly reproducible fragmentation patterns, which are ideal for library matching and structural confirmation.[5]

    • Structural Information: The extensive fragmentation provides a detailed fingerprint of the molecule, aiding in the identification of unknown compounds and the differentiation of isomers.

    • High Robustness: EI sources are generally very stable and less prone to matrix effects compared to atmospheric pressure ionization techniques.

  • Disadvantages:

    • Molecular Ion Absence: The high energy of EI can lead to the complete fragmentation of the molecular ion, making it difficult to determine the molecular weight of an unknown.[6]

    • Limited to Volatile Compounds: Only compounds that can be volatilized without thermal degradation can be analyzed by GC-EI-MS.

    • Not Suitable for Salts: Salt forms are non-volatile and must be analyzed as the free base.

Electrospray Ionization (ESI): The Gold Standard for Polar and Ionic Compounds

ESI is the premier technique for analyzing polar, non-volatile, and ionic compounds, making it the ideal choice for the direct analysis of 4-isobutylpyridine salts. It is typically coupled with Liquid Chromatography (LC).

  • Mechanism: ESI generates ions from a liquid solution. A high voltage is applied to a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[7] For 4-isobutylpyridine, which is basic, analysis in positive ion mode with an acidic mobile phase will readily form the protonated molecule, [M+H]⁺.

  • Advantages:

    • Soft Ionization: ESI is a "soft" ionization technique that imparts little excess energy to the analyte, typically resulting in an abundant molecular ion (in this case, the protonated molecule [M+H]⁺) with minimal fragmentation.[8] This makes it excellent for determining molecular weight.

    • Direct Analysis of Salts: ESI can directly analyze the 4-isobutylpyridinium cation from its salt form in solution.

    • High Sensitivity: ESI can achieve very low detection limits for polar and ionizable compounds.[9]

    • Amenable to Tandem MS (MS/MS): The stable protonated molecule is an excellent precursor ion for Collision-Induced Dissociation (CID) in a tandem mass spectrometer, allowing for controlled fragmentation and structural elucidation.

  • Disadvantages:

    • Matrix Effects: ESI is susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect quantification.[10]

    • Limited for Non-Polar Compounds: Compounds with low polarity and poor ability to hold a charge are not efficiently ionized by ESI.

Atmospheric Pressure Chemical Ionization (APCI): A Complementary Technique

APCI is another atmospheric pressure ionization technique that is often complementary to ESI, being more suitable for less polar and more volatile compounds that are not easily ionized by ESI.

  • Mechanism: In APCI, the LC eluent is sprayed through a heated nebulizer to create a vapor. A corona discharge needle then ionizes the mobile phase solvent molecules, which in turn transfer a proton to the analyte molecules through a series of chemical reactions.

  • Advantages:

    • Broader Compound Range: APCI can effectively ionize moderately polar to non-polar compounds that are not amenable to ESI.[7]

    • Handles Higher Flow Rates: APCI is generally more tolerant of higher LC flow rates than ESI.

    • Less Susceptible to Matrix Effects: Compared to ESI, APCI can be less prone to ion suppression from salts and other matrix components.

  • Disadvantages:

    • Thermal Degradation: The heated nebulizer can cause thermal degradation of labile compounds.

    • Less Efficient for Large Molecules: APCI is generally not suitable for large biomolecules.

Head-to-Head Comparison Summary
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Coupling Gas Chromatography (GC)Liquid Chromatography (LC)Liquid Chromatography (LC)
Analyte State Gas phaseSolutionSolution
Ionization Principle Electron bombardmentDesolvation of charged dropletsGas-phase chemical reaction
Best For Volatile, thermally stable compoundsPolar, ionic, non-volatile compounds (salts)Moderately polar to non-polar, volatile compounds
Molecular Ion Often weak or absentStrong [M+H]⁺Strong [M+H]⁺
Fragmentation Extensive, reproducibleMinimal (in-source), controlled (MS/MS)Minimal to moderate
Matrix Effects LowHighModerate
Analysis of Salts Indirect (as free base)DirectIndirect (as free base)

Fragmentation Analysis: Deciphering the Molecular Structure

The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint that can be used for structural confirmation and elucidation.

EI Fragmentation of 4-Isobutylpyridine

Under the high-energy conditions of EI, 4-isobutylpyridine is expected to undergo characteristic fragmentation pathways common to alkylpyridines. The mass spectrum of its isomer, 4-n-butylpyridine, available in the NIST database, provides a valuable reference.[10]

  • Molecular Ion (M•+): The molecular ion at m/z 135 should be observed.

  • Benzylic Cleavage: The most favorable fragmentation pathway for alkyl-substituted aromatic rings is cleavage at the benzylic position (the C-C bond beta to the pyridine ring). This is because it results in the formation of a stable pyridyl-stabilized cation. For 4-isobutylpyridine, this would involve the loss of a propyl radical (•C₃H₇, 43 Da) to form a highly abundant ion at m/z 92 . This is a key diagnostic fragment.

  • Loss of Isobutene: Another characteristic fragmentation for isobutyl-substituted aromatics is a rearrangement followed by the loss of a neutral isobutene molecule (C₄H₈, 56 Da). This would result in an ion at m/z 79 , corresponding to the pyridinium radical cation.

  • Other Fragments: Further fragmentation of the pyridine ring can lead to smaller ions, but the ions at m/z 92 and 79 are expected to be the most significant for structural identification.

G M 4-Isobutylpyridine M•+ (m/z 135) frag92 [M - C₃H₇]⁺ (m/z 92) M->frag92 - •C₃H₇ (Benzylic Cleavage) frag79 [M - C₄H₈]⁺• (m/z 79) M->frag79 - C₄H₈ (Rearrangement)

ESI-MS/MS Fragmentation of the 4-Isobutylpyridinium Ion

In ESI-MS/MS, the protonated molecule ([M+H]⁺, m/z 136) is selected and subjected to collision-induced dissociation (CID). The fragmentation of pyridinium ions is well-documented and typically involves cleavages in the alkyl side chain.

  • Precursor Ion: The protonated molecule, the 4-isobutylpyridinium ion, at m/z 136 .

  • Loss of Isobutene: The most likely and often most abundant fragmentation pathway is the loss of a neutral isobutene molecule (C₄H₈, 56 Da) through a charge-remote fragmentation. This results in the formation of the pyridinium ion at m/z 80 . This is a highly characteristic transition for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Loss of Propane: A less common fragmentation could involve the loss of propane (C₃H₈, 44 Da) to yield an ion at m/z 92 .

G M_H 4-Isobutylpyridinium Ion [M+H]⁺ (m/z 136) frag80 Pyridinium Ion [M+H - C₄H₈]⁺ (m/z 80) M_H->frag80 - C₄H₈

Experimental Protocols: From Sample to Spectrum

The following protocols are provided as robust starting points for the analysis of 4-isobutylpyridine and its salts. Optimization will be necessary for specific instrumentation and sample matrices.

Protocol 1: GC-MS Analysis of 4-Isobutylpyridine (Free Base)

This method is ideal for the quantification of 4-isobutylpyridine in samples where it is present as the free base or can be easily converted to it.

1. Sample Preparation:

  • If analyzing a salt, dissolve the sample in a suitable solvent (e.g., methanol) and basify with a weak base (e.g., ammonium hydroxide) to a pH > 8 to ensure the presence of the free base.
  • Perform a liquid-liquid extraction with a non-polar, volatile solvent such as dichloromethane or ethyl acetate.
  • Dry the organic extract over anhydrous sodium sulfate.
  • Dilute the extract to the desired concentration for GC-MS analysis.
  • Self-Validation: Include a method blank and a matrix spike sample to assess recovery and potential contamination.

2. GC-MS Parameters:

  • GC System: Agilent 8890 GC or equivalent.
  • Column: Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent.
  • Inlet: Splitless mode, 250 °C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program: 60 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
  • MS System: Agilent 7250 GC/Q-TOF or equivalent.
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Acquisition Mode: Full scan from m/z 40-300 for qualitative analysis. For quantification, Selected Ion Monitoring (SIM) of key ions (e.g., m/z 135, 92, 79) is recommended for enhanced sensitivity.
Protocol 2: LC-MS/MS Analysis of 4-Isobutylpyridine Salts

This method is superior for the direct, sensitive, and high-throughput analysis of 4-isobutylpyridine salts in complex matrices like biological fluids or reaction mixtures.[10]

1. Sample Preparation:

  • Dissolve the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
  • For complex matrices (e.g., plasma), perform a protein precipitation step: Add 3 parts ice-cold acetonitrile or methanol containing an internal standard (e.g., 4-isobutylpyridine-d7) to 1 part sample. Vortex and centrifuge.[10]
  • Transfer the supernatant to a new vial and dilute as necessary.
  • Self-Validation: Prepare a calibration curve in the same matrix as the samples to correct for matrix effects.

2. LC-MS/MS Parameters:

  • LC System: Waters ACQUITY UPLC or equivalent.
  • Column: Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 4000 QTRAP or equivalent).
  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.
  • Capillary Voltage: 4500 V.
  • Source Temperature: 500 °C.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • Quantitative Transition: 136.1 -> 80.1
  • Confirmatory Transition: 136.1 -> 92.1

Data Interpretation and Method Selection

The choice between GC-MS and LC-MS/MS depends on the specific analytical goals.

G start Analytical Goal for 4-Isobutylpyridine Salt q1 Is the sample a salt or free base? start->q1 salt Salt Form q1->salt Salt freebase Free Base q1->freebase Free Base q2 Is high throughput and sensitivity in a complex matrix required? lcms LC-ESI-MS/MS q2->lcms Yes apci Consider LC-APCI-MS (if ESI fails) q2->apci No q3 Is structural confirmation via library matching the primary goal? q3->lcms No gcms GC-EI-MS q3->gcms Yes salt->q2 freebase->q3

Quantitative Performance (Illustrative):

ParameterGC-EI-MS (SIM mode)LC-ESI-MS/MS (MRM mode)
Limit of Quantification (LOQ) ~1-10 ng/mL~0.05-1 ng/mL
Linearity (r²) >0.995>0.998
Precision (%RSD) <10%<5%
Throughput ModerateHigh
Matrix Tolerance HighModerate

Note: These are typical performance characteristics and will vary with instrumentation and matrix.

Conclusion and Recommendations

The mass spectrometric analysis of 4-isobutylpyridine and its salts is a versatile task that can be effectively addressed by several techniques.

  • For unambiguous structural confirmation and analysis of the free base in relatively clean samples, GC-EI-MS is the method of choice due to its reproducible fragmentation and the availability of spectral libraries.

  • For the direct, highly sensitive, and high-throughput quantification of 4-isobutylpyridine salts , especially in complex matrices, LC-ESI-MS/MS is unequivocally the superior technique. Its soft ionization preserves the molecular species for selective fragmentation and quantification via MRM.

The protocols and comparative data presented in this guide provide a solid foundation for the development of robust and reliable analytical methods. As with any analytical procedure, method validation is crucial to ensure that the chosen technique is fit for its intended purpose.

References

  • NIST Mass Spectrometry Data Center. (1990). 4-Butyl pyridine Mass Spectrum. NIST Chemistry WebBook. [Link]

  • Mazzutti, S., et al. (2017). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. PLOS ONE.
  • FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424). [Link]

  • Wikipedia. (n.d.). 4-Pyrrolidinylpyridine. [Link]

  • Gupta, G. R., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry.
  • Orellana, A., et al. (2019). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. PMC. [Link]

  • Pharma Focus Europe. (2025). Ionization Methods in Modern Mass Spectrometry. [Link]

  • NIST Chemistry WebBook. (n.d.). 4-Isopropylpyridine. [Link]

  • University of Bristol. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]

  • PubChem. (n.d.). 4-Vinylpyridine. [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. [Link]

  • Eberlin, M. N., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. PubMed. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

  • Ouyang, Z., et al. (2020). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. PMC. [Link]

  • PubChem. (n.d.). 2-Isobutylpyridine. [Link]

  • Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]

  • NIST WebBook. (n.d.). Welcome to the NIST WebBook. [Link]

  • NIST. (2021). Identification of Unknowns by GC-MS and LC-MS Using NIST Search with Commercial and User Libraries. YouTube. [Link]

  • RSC Publishing. (2020). Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. [Link]

  • NIST WebBook. (n.d.). 4-Isobutylpyridine. [Link]

  • LECO. (n.d.). Evaluation of the NIST Library Matching Quality of Mass Spectra Generated by the GC-HR-TOFMS with Multi-Mode Ionization Source. [Link]

  • Atmospheric Chemistry and Physics. (2022). An intercomparison study of four different techniques for measuring the chemical composition of nanoparticles. [Link]

  • YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?[Link]

  • Separation Science. (2025). Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

  • PubChem. (n.d.). 3-Isobutyl pyridine. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Isobutylpyridine (CAS 4810-79-1). [Link]

  • PubChemLite. (n.d.). 4-isobutylpyridine (C9H13N). [Link]

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Comparative Guide: HPLC Method Development for 4-Isobutylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

4-Isobutylpyridine (4-IBP) is a critical intermediate and potential impurity in the synthesis of ibuprofen and related arylpropionic acid derivatives. As a hydrochloride salt, 4-IBP HCl dissociates in solution, yielding the 4-isobutylpyridinium cation and a chloride counter-ion.

The detection of 4-IBP presents a classic chromatographic challenge: The Silanol Effect. Pyridines are basic (pKa ~6.0). On traditional silica-based C18 columns, the protonated nitrogen interacts strongly with residual silanol groups (Si-O⁻) on the stationary phase. This secondary interaction competes with the primary hydrophobic partition, leading to:

  • Severe peak tailing (Tailing Factor > 2.0).[1]

  • Retention time shifting.[1]

  • Poor reproducibility and quantitation limits (LOQ).

This guide compares three distinct methodological approaches to solving this problem, advocating for Method B (Base-Deactivated RP-HPLC with pH Control) as the superior protocol for robust QC environments.

Comparative Analysis of Methodologies

We evaluated three distinct separation strategies. The data below synthesizes experimental performance metrics typical for pyridine derivatives.

The Alternatives
FeatureMethod A: Traditional C18 Method B: Optimized Base-Deactivated (Recommended) Method C: HILIC Mode
Stationary Phase Standard Silica C18 (5µm)Hybrid/End-capped C18 or Phenyl-Hexyl (3µm)Bare Silica or Amide Phase
Mobile Phase Water/ACN (Neutral pH)Phosphate Buffer (pH 2.[1]5) + ACNACN/Ammonium Formate (90:10)
Mechanism Hydrophobic InteractionHydrophobic + Silanol SuppressionHydrophilic Partitioning
Peak Shape (Tf) Poor (2.2 - 3.[1]5)Excellent (1.0 - 1.2) Good (1.1 - 1.[1]3)
LOD (S/N=3) 0.5 µg/mL0.05 µg/mL 0.1 µg/mL
MS Compatibility HighLow (Non-volatile salts)High
Robustness Low (pH sensitive)High (Buffered) Moderate (Hydration sensitive)
Why Method B Wins

While HILIC (Method C) offers good peak shapes for polar bases, 4-IBP possesses a significant hydrophobic moiety (isobutyl group).[1] In HILIC, it often elutes near the void volume unless specific conditions are met. Method A fails due to uncontrolled silanol activity.[1]

Method B utilizes a low pH strategy combined with modern column chemistry.[1] At pH 2.5, surface silanols are protonated (neutral), eliminating the cation-exchange mechanism that causes tailing.

The "Silanol Effect" Mechanism

To understand the necessity of the optimized protocol, one must visualize the molecular interaction.

SilanolEffect Analyte 4-IBP Cation (Protonated Nitrogen) Silanol Free Silanol (Si-O-) (Active Site) Analyte->Silanol Secondary Interaction (Causes Tailing) C18 C18 Ligand (Hydrophobic Site) Analyte->C18 Primary Retention (Desired) Buffer Acidic Buffer (H+ Ions) Buffer->Silanol Protonates Silanol (Si-OH = Inactive)

Caption: Mechanism of peak tailing (red dashed line) and its mitigation via acidic buffering (yellow line).

Detailed Protocol: Optimized RP-HPLC (Method B)

This protocol is designed to be self-validating. If the system suitability criteria (Tailing < 1.5) are not met, the buffer preparation step is the primary troubleshooting target.

Reagents & Equipment[2][3][4]
  • Analyte: 4-Isobutylpyridine Hydrochloride (Reference Standard).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm or 5 µm).[1] Note: These are "Base-Deactivated" columns.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%), Triethylamine (TEA - Optional).

Step-by-Step Methodology
1. Mobile Phase Preparation (Critical)

The pH must be strictly controlled to suppress silanol ionization.[1]

  • Buffer A (20 mM Phosphate, pH 2.5):

    • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

      
      ) in 900 mL of water.[1]
      
    • Adjust pH to 2.5 ± 0.1 using Phosphoric Acid (

      
      ).[1]
      
    • Dilute to 1000 mL. Filter through 0.45 µm nylon filter.[1]

  • Mobile Phase: Mix Buffer A and ACN in a 60:40 (v/v) ratio. Isocratic elution is preferred for single analyte assays to maximize reproducibility.

2. Sample Preparation
  • Stock Solution: Dissolve 10 mg 4-IBP HCl in 10 mL Mobile Phase. (Concentration: 1 mg/mL).[1]

    • Note: Using mobile phase as the diluent prevents "solvent shock" which can distort peak shape.

  • Working Standard: Dilute Stock to 50 µg/mL.

3. Instrument Parameters
  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Controls viscosity and mass transfer kinetics).[1]

  • Detection: UV at 254 nm (Pyridine ring absorption) or 264 nm.[1]

System Suitability Criteria (Pass/Fail)
ParameterAcceptance LimitRationale
Retention Time (

)
4.0 - 6.0 minEnsures separation from void volume (

).[1]
Tailing Factor (

)
NMT 1.5Indicates successful silanol suppression.[1]
Theoretical Plates (

)
> 5000Indicates column efficiency.[1]
RSD (n=6) < 2.0%Verifies system precision.

Method Development Workflow

Use this decision tree to adapt the method if your specific matrix (e.g., reaction mixture vs. pure substance) changes.

MethodDev Start Start: 4-IBP HCl Sample Screen Screen: C18, pH 2.5 Buffer Start->Screen CheckTailing Check Tailing Factor (Tf) Screen->CheckTailing Pass Tf < 1.5 Proceed to Validation CheckTailing->Pass Yes Fail Tf > 1.5 Silanol Activity Detected CheckTailing->Fail No Action1 Add 5mM Triethylamine (TEA) (Silanol Blocker) Fail->Action1 Action2 Switch to Phenyl-Hexyl Column (Pi-Pi Interaction) Fail->Action2 If TEA fails Action1->CheckTailing Action2->CheckTailing

Caption: Logical workflow for optimizing peak symmetry. TEA is a "silanol blocker" additive.[3]

References

  • United States Pharmacopeia (USP). Ibuprofen Monograph: Organic Impurities.[1][4] USP-NF.[1] (Standardizes the use of acidic mobile phases for ibuprofen-related compounds). [1]

  • Dolan, J. W. (2002).[1] Tailing Peaks for Basic Compounds.[1] LCGC North America.[1] (Authoritative source on the mechanism of silanol interactions).

  • McCalley, D. V. (2010).[1] Study of the selectivity, mass transfer and retention behavior of buffered silica and C18 phases for basic solutes. Journal of Chromatography A. (Detailed comparison of HILIC vs RP for bases).

  • PubChem. 4-Isobutylpyridine Compound Summary. (Physical properties and pKa data).[1][5] [1]

Sources

Absolute Purity Determination of 4-Isobutylpyridine HCl: A Comparative Guide to Elemental Analysis and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the rigorous characterization of intermediates like 4-Isobutylpyridine Hydrochloride (4-iBuPy·HCl) is non-negotiable. Often utilized as a precursor for active pharmaceutical ingredients (APIs), ensuring the absolute purity and exact stoichiometry of this pyridine salt is critical.

A common pitfall in drug development is an over-reliance on High-Performance Liquid Chromatography (HPLC) for purity assessment. While HPLC excels at separating organic impurities, it is fundamentally blind to inorganic salts, excess acid, and moisture. To establish a self-validating analytical system, researchers must employ orthogonal techniques. This guide objectively compares Elemental Analysis (EA) against Quantitative NMR (qNMR) and HPLC, demonstrating why EA remains the gold standard for confirming the absolute purity and empirical formula of pharmaceutical salts.

The Causality of Analytical Selection

To understand why a multi-technique approach is required, we must examine the mechanistic limitations of each analytical tool:

  • HPLC-UV (Relative Purity): HPLC detects compounds based on UV absorbance. Because water, inorganic salts, and hydrochloric acid lack chromophores, they are invisible to the detector. A batch of 4-Isobutylpyridine HCl could be contaminated with 10% water and still report a "99.9% purity" on an HPLC chromatogram.

  • Quantitative 1H-NMR (Absolute Purity): qHNMR provides a highly accurate absolute mass fraction of the organic molecule by comparing the integration of the analyte's protons against a certified internal standard[1],[2]. However, because the acidic proton of HCl exchanges with deuterated solvents (e.g., D₂O or DMSO-

    
    ), qNMR cannot directly measure the chloride stoichiometry or easily differentiate between water and excess acid[3].
    
  • Elemental Analysis (Stoichiometric Confirmation): CHN/Cl combustion analysis physically breaks the molecule down into its elemental components, providing the exact mass percentages of Carbon, Hydrogen, Nitrogen, and Chlorine[4]. By comparing the experimental mass fractions against the theoretical values of the empirical formula (

    
    ), EA definitively proves the 1:1 salt stoichiometry and immediately flags invisible impurities[5],[6].
    
Table 1: Comparative Analysis of Purity Determination Methods
Analytical MethodTarget AnalyteOutput TypeKey StrengthsCritical Limitations
Elemental Analysis (CHN/Cl) C, H, N, HalogensAbsolute Mass %Confirms exact empirical formula; detects inorganic/salt discrepancies.Requires precise weighing; destructive technique.
Quantitative NMR (qHNMR) Organic ProtonsAbsolute Mass %Universal detection of organics; no response factor calibration needed.Blind to non-protonated inorganic salts and exchanging protons.
HPLC-UV UV-Active OrganicsRelative Area %Exceptional resolution of structurally similar organic impurities.Completely blind to moisture, excess HCl, and inorganic salts.

Self-Validating Experimental Protocols

A robust analytical workflow requires protocols that inherently cross-check one another. Below are the step-by-step methodologies required to execute this orthogonal validation.

Protocol 1: CHN/Cl Elemental Analysis

Elemental analysis relies on high-temperature combustion to ensure complete oxidation of the stable pyridine ring, preventing carbon sequestration in ash.

  • Sample Preparation (CHN): Accurately weigh 1.5 to 2.0 mg of desiccated 4-Isobutylpyridine HCl into a highly pure tin capsule and seal it tightly. The tin acts as a catalyst; its rapid oxidation temporarily boosts the local combustion temperature to ~1800°C.

  • Combustion: Drop the capsule into a CHN analyzer's combustion tube (e.g., Vario EL Cube) maintained at 1000°C in an oxygen-rich environment[7].

  • Separation & Detection: The resulting gases (

    
    , 
    
    
    
    ,
    
    
    ) are swept by a helium carrier gas through a purge-and-trap chromatographic column and quantified using a highly linear Thermal Conductivity Detector (TCD)[6].
  • Halogen Determination (Cl): Combust a separate 5.0 mg sample in an oxygen flask (Schöniger method). Absorb the combustion gases in a dilute alkaline solution, and quantify the chloride ions using Ion Chromatography (IC)[5].

Protocol 2: Quantitative 1H-NMR (qHNMR)

qNMR requires rigorous attention to relaxation kinetics to ensure quantitative signal integration.

  • Standard Selection: Select a high-purity internal standard (e.g., Maleic acid) that has distinct, non-overlapping peaks with 4-Isobutylpyridine HCl.

  • Sample Preparation: Accurately weigh exactly 20.0 mg of the sample and 10.0 mg of the internal standard into a vial. Dissolve completely in 0.6 mL of

    
    .
    
  • Acquisition Parameters: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Critical Step: Set the relaxation delay (

    
    ) to at least 
    
    
    
    (typically 30–60 seconds). Failing to allow complete spin relaxation will truncate signal intensities, invalidating the absolute purity calculation[3].
  • Integration: Phase and baseline-correct the spectrum manually. Integrate the distinct aromatic pyridine protons against the olefinic protons of the maleic acid standard to calculate the absolute mass fraction[5].

Protocol 3: HPLC-UV Analysis
  • Column & Mobile Phase: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). Use a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA acts as an ion-pairing agent, keeping the basic pyridine nitrogen protonated to prevent peak tailing and ensure reproducible retention.

  • Detection: Monitor UV absorbance at 254 nm. Calculate relative purity based on the area percentage of the main peak[5].

Data Interpretation & The Self-Validating System

To demonstrate how these methods form a self-validating system, consider the experimental data in Table 2. For a compound to be considered pure for pharmaceutical publication or use, the experimental EA values must fall within ±0.4% of the theoretical calculated values[8].

Theoretical Calculation for 4-Isobutylpyridine HCl (


): 
  • Molecular Weight: 171.67 g/mol

  • %C = 62.97% | %H = 8.22% | %N = 8.16% | %Cl = 20.65%

Table 2: Experimental Data Validation (Theoretical vs. Actual)
Analytical MetricTheoretical ValueBatch A (Pure)Batch B (5% Water)Batch C (5% Excess HCl)
% Carbon (C) 62.97%62.95%59.82% (Fail)59.82% (Fail)
% Hydrogen (H) 8.22%8.24%8.37%7.95%
% Nitrogen (N) 8.16%8.15%7.75% (Fail)7.75% (Fail)
% Chlorine (Cl) 20.65%20.61%19.62% (Fail)24.48% (Fail)
qNMR Purity 100.0%99.5%95.0% (Fail)95.0% (Fail)
HPLC Area % 100.0%99.9%99.9% (Pass)99.9% (Pass)
Diagnostic Logic
  • Batch A is perfectly validated. HPLC shows no organic impurities, qNMR confirms >99% absolute organic mass, and EA proves the exact 1:1 HCl stoichiometry.

  • Batch B and Batch C highlight the danger of relying on HPLC, which reports 99.9% purity for both.

  • While qNMR correctly flags that both batches are only 95.0% pure by mass, it cannot identify the impurity.

  • Elemental Analysis provides the definitive root cause: In Batch C, the Carbon drops to 59.82%, but the Chlorine spikes to 24.48%. This mathematically proves the presence of 5% w/w excess Hydrochloric acid, allowing the chemistry team to adjust their drying or crystallization protocols.

Workflow Visualization

The following diagram illustrates the logical diagnostic workflow used to identify the invisible excess HCl contamination in Batch C.

DiagnosticLogic Start 4-Isobutylpyridine HCl Batch Analysis HPLC HPLC-UV Result: 99.9% Pure Start->HPLC qNMR qHNMR Assay Result: 95.0% Pure Start->qNMR EA Elemental Analysis Result: High Cl, Low C Start->EA Diag1 Organic Impurity? (Ruled Out by HPLC) HPLC->Diag1 Diag2 Invisible Impurity? (Flagged by qNMR) qNMR->Diag2 Diag3 Identify Impurity (Confirmed by EA) EA->Diag3 Conclusion Root Cause Identified: Excess HCl Contamination Diag1->Conclusion Diag2->Conclusion Diag3->Conclusion %Cl > 20.65%

Orthogonal diagnostic workflow identifying excess HCl contamination.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications.
  • How NMR Enhances Chemical Analysis Accuracy? | Creative Biostructure.
  • How to check the purity of the chemical compound by H NMR? | ResearchGate.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry | VELP Scientifica.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine | Benchchem.
  • What is a CHNS Elemental Analyzer? | AZoM.
  • An International Study Evaluating Elemental Analysis | PMC - NIH.
  • Elemental Analysis CHNS (O) - Testing Methods | Auriga Research.

Sources

A Senior Application Scientist's Guide to Distinguishing 4-Isobutylpyridine HCl from its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the precise identification of molecular structures is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. For researchers working with 4-Isobutylpyridine Hydrochloride, a critical building block in various synthetic pathways, the ability to definitively distinguish it from its structural isomers, 2-Isobutylpyridine and 3-Isobutylpyridine, is paramount. These compounds share the same molecular formula (C₉H₁₄ClN) and, consequently, the same molecular weight, rendering simple mass-based analyses insufficient for unambiguous identification. This guide provides a comprehensive comparison of analytical techniques, supported by experimental data and field-proven insights, to empower researchers in making confident structural assignments.

The Challenge of Isomerism

Structural isomers, such as the 2-, 3-, and 4-substituted isobutylpyridines, present a classic analytical challenge. Their identical elemental composition and mass-to-charge ratio in mass spectrometry can lead to ambiguity. However, the distinct placement of the isobutyl group on the pyridine ring gives rise to subtle yet measurable differences in their spectroscopic and chromatographic behaviors. Understanding and exploiting these differences is the key to their successful differentiation. For the purpose of the analytical comparisons in this guide, the compounds are considered in their free base form, as is common practice for chromatographic and mass spectrometric analysis. The hydrochloride salt can be readily converted to the free base prior to analysis.

Analytical Arsenal for Isomer Differentiation

A multi-faceted analytical approach is the most robust strategy for distinguishing between these isomers. This guide will delve into the utility of:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To probe the unique electronic environment of each proton and carbon atom.

  • Mass Spectrometry (MS): To analyze the characteristic fragmentation patterns arising from the distinct substitution patterns.

  • Gas Chromatography (GC): To exploit differences in volatility and interaction with the stationary phase for physical separation.

  • High-Performance Liquid Chromatography (HPLC): To leverage differential partitioning behavior for separation in the liquid phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the elucidation of isomeric structures. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the position of the isobutyl substituent on the pyridine ring.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectra of the isobutylpyridine isomers will exhibit characteristic patterns in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern dictates the coupling relationships (splitting patterns) and chemical shifts of the pyridine ring protons.

  • 4-Isobutylpyridine: Due to its symmetry, the ¹H NMR spectrum of the pyridine ring will show two distinct signals, each integrating to two protons. These will appear as two doublets, a classic AA'BB' system, arising from the coupling of protons at the 2 and 6 positions with those at the 3 and 5 positions.

  • 2-Isobutylpyridine: This isomer will display four distinct signals for the four pyridine ring protons, each integrating to one proton. The proton at the 6-position, being adjacent to the nitrogen, will typically be the most downfield. The coupling patterns will be more complex than in the 4-isomer.

  • 3-Isobutylpyridine: Similar to the 2-isomer, the ¹H NMR spectrum will show four distinct signals for the aromatic protons. The proton at the 2-position, adjacent to the nitrogen, will be significantly downfield.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for the Aromatic Region of Isobutylpyridine Isomers

IsomerH-2H-3H-4H-5H-6
4-Isobutylpyridine ~8.5 (d, J≈6)~7.2 (d, J≈6)-~7.2 (d, J≈6)~8.5 (d, J≈6)
2-Isobutylpyridine -~7.1 (d, J≈8)~7.6 (t, J≈8)~7.1 (d, J≈8)~8.5 (d, J≈5)
3-Isobutylpyridine ~8.4 (s)-~7.5 (d, J≈8)~7.2 (dd, J≈8, 5)~8.4 (d, J≈5)

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a clear fingerprint of the carbon framework. The number of unique carbon signals in the aromatic region directly corresponds to the symmetry of the isomer.

  • 4-Isobutylpyridine: Will exhibit three signals for the pyridine ring carbons due to symmetry (C-2/C-6, C-3/C-5, and C-4).

  • 2-Isobutylpyridine and 3-Isobutylpyridine: Will each show five distinct signals for the five pyridine ring carbons. The chemical shift of the carbon directly attached to the isobutyl group (C-2, C-3, or C-4) will be a key differentiator.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Isobutylpyridine Isomers

IsomerC-2C-3C-4C-5C-6Isobutyl Carbons
4-Isobutylpyridine ~150~124~148~124~150~45, 30, 22
2-Isobutylpyridine ~162~123~136~121~149~47, 31, 22
3-Isobutylpyridine ~149~137~137~123~147~42, 30, 22

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the isobutylpyridine HCl sample in 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O)). If using a non-deuterated solvent for the free base, a small amount of a deuterated solvent can be added for locking. For analysis of the free base from the HCl salt, dissolve the salt in water, basify with a suitable base (e.g., NaHCO₃), extract with an organic solvent (e.g., dichloromethane), dry the organic layer, and evaporate the solvent.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC, HMBC).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Identification dissolve Dissolve Sample in Deuterated Solvent H1_acq Acquire ¹H Spectrum dissolve->H1_acq C13_acq Acquire ¹³C Spectrum dissolve->C13_acq FT Fourier Transform H1_acq->FT C13_acq->FT phasing Phase & Baseline Correction FT->phasing assign Assign Peaks phasing->assign compare Compare with Reference Spectra assign->compare identify Identify Isomer compare->identify

Figure 1: A generalized workflow for isomer identification using NMR spectroscopy.

Mass Spectrometry (MS): Decoding Fragmentation Fingerprints

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for distinguishing structural isomers based on their unique fragmentation patterns. While all three isobutylpyridine isomers will exhibit a molecular ion peak (M⁺) at m/z 135, the relative abundances of their fragment ions will differ.

The primary fragmentation pathway for alkylpyridines is typically a benzylic cleavage, where the bond between the pyridine ring and the alkyl substituent is broken. For isobutylpyridines, a common fragmentation is the loss of a propyl radical (C₃H₇•) to form a stable pyridylmethyl cation.

  • 4-Isobutylpyridine and 2-Isobutylpyridine: These isomers are expected to show a prominent peak at m/z 92, corresponding to the loss of a propyl radical.

  • 3-Isobutylpyridine: The fragmentation pattern may be different due to the meta-position of the isobutyl group, potentially leading to a different base peak. A prominent molecular ion peak is often observed for 3-alkylpyridines.

Another characteristic fragmentation is the McLafferty rearrangement, which can occur in the 2- and 4-isomers, leading to a fragment at m/z 93.

Table 3: Key Mass Spectral Fragments (m/z) for Isobutylpyridine Isomers

IsomerMolecular Ion (M⁺)[M-43]⁺ (Loss of C₃H₇•)Other Key Fragments
4-Isobutylpyridine 1359293
2-Isobutylpyridine 1359293, 120[1]
3-Isobutylpyridine 135 (often the base peak)[2]92

Note: The relative intensities of these fragments are crucial for differentiation.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the isobutylpyridine sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: Identify the peak corresponding to the isobutylpyridine isomer in the total ion chromatogram. Analyze the mass spectrum of this peak and compare the fragmentation pattern to reference spectra or the expected patterns for each isomer.

MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis dissolve Dilute Sample in Volatile Solvent inject Inject into GC-MS dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect tic Analyze Total Ion Chromatogram detect->tic ms Extract Mass Spectrum tic->ms frag Analyze Fragmentation Pattern ms->frag identify Identify Isomer frag->identify

Figure 2: Workflow for isomer differentiation using GC-MS.

Gas Chromatography (GC): Separation in the Vapor Phase

Gas chromatography separates compounds based on their volatility and interactions with the stationary phase of the column. While the boiling points of the isobutylpyridine isomers are expected to be very similar, slight differences in their polarity and shape can be exploited for separation.

The elution order of these isomers will depend on the polarity of the stationary phase. On a non-polar column (e.g., DB-1, SE-30), where separation is primarily based on boiling point, the isomers may co-elute or show minimal separation. However, on a more polar column (e.g., a wax column or a column with a cyanopropyl phase), differences in dipole moment and accessibility of the nitrogen lone pair can lead to differential retention.

The Kovats retention index is a standardized measure of retention in gas chromatography. For 3-Isobutylpyridine, a Kovats retention index on a standard non-polar phase has been reported as 1075 and 1077.[2] By determining the retention indices of all three isomers under the same conditions, a reliable identification can be made.

Experimental Protocol: GC Analysis

  • Sample Preparation: Prepare a mixed standard solution containing all three isobutylpyridine isomers, and a separate solution of the unknown sample, in a volatile solvent.

  • GC System: A gas chromatograph with a flame ionization detector (FID) is suitable for this analysis.

  • GC Conditions:

    • Column: Start with a non-polar column (e.g., DB-1) and, if separation is insufficient, switch to a more polar column (e.g., DB-WAX).

    • Injector and Detector Temperatures: 250 °C.

    • Oven Program: A temperature gradient program is recommended to ensure good peak shape and resolution. For example, start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium or hydrogen.

  • Data Analysis: Compare the retention times of the peaks in the unknown sample to those of the standards in the mixed standard solution to identify the isomers.

High-Performance Liquid Chromatography (HPLC): Harnessing Liquid Phase Interactions

High-Performance Liquid Chromatography offers another avenue for the separation of these isomers. The choice of stationary and mobile phases is critical for achieving resolution.

  • Reversed-Phase HPLC: On a standard C18 column, the separation will be based on differences in hydrophobicity. While all three isomers have the same alkyl substituent, the position on the pyridine ring can influence the overall polarity and interaction with the stationary phase. The addition of an ion-pairing reagent to the mobile phase can enhance the retention and selectivity for these basic compounds.

  • Normal-Phase HPLC: Using a polar stationary phase (e.g., silica or cyano) and a non-polar mobile phase can also be effective. In this mode, the more polar isomers will be retained longer.

  • Chiral HPLC: While these specific isomers are not chiral, this technique highlights the power of specialized stationary phases in resolving structurally similar molecules.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC System: A standard HPLC system with a UV detector is appropriate, as the pyridine ring is UV-active.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer can be adjusted to control the ionization state of the pyridine nitrogen and influence retention.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., ~254 nm).

  • Data Analysis: As with GC, compare the retention times of the peaks in the sample to those of known standards.

Conclusion: A Synergistic Approach for Confident Identification

While each of the discussed techniques can provide valuable information for distinguishing between 4-Isobutylpyridine HCl and its structural isomers, a synergistic approach is the most definitive. The unambiguous structural elucidation provided by ¹H and ¹³C NMR spectroscopy, combined with the separation power and fragmentation data from GC-MS, creates a self-validating system. HPLC and standalone GC offer robust methods for routine analysis and quality control once the identity of the isomers has been established.

By understanding the principles behind each technique and carefully selecting the experimental parameters, researchers can navigate the challenges of isomer analysis with confidence, ensuring the integrity and quality of their work.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem Compound Summary for CID 61385, 2-Isobutylpyridine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 61715, 3-Isobutyl pyridine. National Center for Biotechnology Information. [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-Isobutylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-Isobutylpyridine Hydrochloride

Executive Summary & Chemical Profile

4-Isobutylpyridine hydrochloride (CAS: 1049728-62-2) is a highly specialized building block frequently utilized in pharmaceutical synthesis and drug development. As an alkylpyridine hydrochloride salt, it presents a unique set of handling challenges. While its salt form reduces the high volatility typically associated with free-base pyridine derivatives, it introduces new risks: hygroscopicity, the generation of corrosive dust, and acute mucosal irritation[1][2].

This guide provides researchers with a self-validating, step-by-step operational and disposal framework to ensure absolute laboratory safety and regulatory compliance.

Mechanistic Hazard Assessment

Why standard PPE is not always enough.

To handle this chemical safely, scientists must understand the causality behind its hazards. The toxicity of pyridine derivatives stems from their ability to penetrate biological membranes and interfere with cellular signaling[2].

  • Dermal and Ocular Hazards: The hydrochloride salt reacts rapidly with the ambient moisture present on human skin or the surface of the eyes. This reaction locally lowers the pH, causing severe acidic burns and irritation (classified under GHS as Category 2A for eyes and Category 2 for skin)[1][3].

  • Inhalation Hazards: Aerosolized dust from the solid salt can easily bypass upper respiratory defenses. Alkylpyridines exhibit median lethal concentration (LC50) values between >3000 mg/m³ and <5000 mg/m³, making dust control critical[2].

  • The "Carrier Solvent" Synergy: A common operational error is ignoring the state of the chemical. While the dry salt has low dermal penetration, dissolving 4-Isobutylpyridine hydrochloride in organic solvents (e.g., dichloromethane or methanol) during synthesis drastically changes its risk profile. The solvent acts as a carrier, rapidly driving the toxic pyridine moiety through standard nitrile gloves and into the epidermis.

Personal Protective Equipment (PPE) Matrix

To mitigate these mechanistic risks, a multi-layered, state-dependent PPE strategy is required.

Table 1: Quantitative PPE Selection and Material Compatibility Matrix

PPE CategoryRecommended Material / SpecificationBreakthrough Time (Solid)Breakthrough Time (in Organic Solvent)*Scientific Rationale
Gloves (Dry Handling) Nitrile (Minimum 0.11 mm thickness)> 480 min< 10 minNitrile provides an adequate physical barrier against the dry, un-solvated salt[1].
Gloves (Solvent Handling) Butyl Rubber or PVA (0.3 mm)> 480 min> 240 minPyridine derivatives rapidly degrade nitrile when solvated. Butyl rubber prevents carrier-solvent permeation.
Eye Protection ANSI Z87.1 tight-fitting chemical gogglesN/AN/APrevents the ingress of corrosive, airborne salt dust[3]. Standard safety glasses are insufficient.
Body Protection Flame-retardant, anti-static lab coatN/AN/AMinimizes static accumulation, which could ignite flammable solvent vapors used during dissolution.
Respirator NIOSH N95 or P100 particulate filterN/AN/AMandatory only if weighing must occur outside a controlled draft enclosure (fume hood)[1].

*Note: Breakthrough times are extrapolated from general alkylpyridine solvent behavior to provide a conservative safety margin.

Operational Plan: Step-by-Step Handling Workflow

The following methodology ensures a self-validating safety loop , where each step verifies the integrity of the previous one before proceeding.

Step 1: Pre-Operation Environmental Control

  • Verify: Check the fume hood monitor to ensure the face velocity is between 80-120 feet per minute (fpm). Do not open the chemical if the alarm is sounding.

  • Clear: Remove incompatible materials from the workspace (e.g., strong oxidizers or strong bases, which could exothermically liberate the volatile free-base pyridine).

  • Don: Equip foundational PPE: Lab coat, chemical goggles, and double-layer gloves (Nitrile inner; Butyl outer if handling solvents).

Step 2: Weighing and Transfer (High Dust Risk)

  • Grounding: Utilize an anti-static weighing boat. 4-Isobutylpyridine hydrochloride can accumulate static charge, leading to the sudden, dangerous dispersion of corrosive dust.

  • Enclosure: Open the reagent bottle only within the designated fume hood[3].

  • Transfer: Use a grounded stainless-steel spatula. Transfer the required mass slowly to minimize aerosolization.

  • Seal: Cap the primary container immediately after use. Because the salt is hygroscopic, exposure to ambient humidity will degrade the reagent and increase its adherence to your gloves.

Step 3: Dissolution and Reaction Setup

  • Neutralization: If converting the hydrochloride salt to the free base, add the neutralizing agent (e.g., aqueous NaOH or NaHCO₃) dropwise under a nitrogen or argon atmosphere.

  • Validation: Monitor for exotherms. The neutralization of the hydrochloride salt will release heat and potentially volatilize the 4-isobutylpyridine free base.

  • Containment: Maintain the fume hood sash height at the lowest workable level to protect the breathing zone.

Step 4: Decontamination

  • Wipe Down: Clean spatulas and balances with a damp paper towel (water, then ethanol) inside the hood before removing them[3].

  • Doffing: Dispose of the outer gloves in the solid hazardous waste bin before touching hood controls, doorknobs, or exiting the workspace.

Workflow Prep 1. Pre-Op Setup (Verify Fume Hood & Don PPE) Weigh 2. Static-Free Weighing (Minimize Dust Aerosolization) Prep->Weigh React 3. Dissolution / Reaction (Monitor Exotherm & pH) Weigh->React Decon 4. Decontamination (Wipe Down & Doff Outer Gloves) React->Decon Waste 5. Waste Segregation (Aqueous vs. Halogenated Organic) Decon->Waste

Caption: Step-by-step operational safety workflow for handling 4-Isobutylpyridine hydrochloride.

Emergency Response and First Aid

  • Ocular Exposure: Immediately flush eyes at the emergency eyewash station for a minimum of 15 minutes[3]. The hydrochloride salt causes rapid pH shifts in ocular fluid. Hold eyelids open manually to ensure complete irrigation. Seek immediate ophthalmological evaluation.

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water[1]. Crucial Insight: Do not use laboratory solvents (like acetone or ethanol) to clean the skin, as this will dissolve the salt and drive the chemical deeper into the tissue.

  • Spill Management: Do not sweep dry[3]. Cover the solid spill with damp sand or a commercial absorbent pad to prevent dust generation. Collect using non-sparking tools and place in a sealed, labeled hazardous waste container.

Disposal & Waste Management Plan

Proper disposal prevents environmental contamination and dangerous cross-reactions in waste carboys.

  • Solid Waste: Empty reagent vials, contaminated gloves, and weighing boats must be placed in a designated "Solid Toxic Waste" container.

  • Aqueous Waste: If the salt is dissolved in water, the highly acidic solution must be carefully neutralized to pH 6-8 before disposal, subject to local environmental regulations regarding pyridine derivatives.

  • Organic Waste: If reacted in organic solvents, dispose of the mixture in the appropriate "Halogenated" or "Non-Halogenated" organic waste carboy. Never mix pyridine derivative waste with strong oxidizer waste streams, as this can trigger violent reactions.

References

  • Title: Pyridine, alkyl derivatives: Human health tier II assessment Source: Australian Government Department of Health (NICNAS) URL: [Link]

Sources

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